3-Hydroxy-5-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C8H9NO2/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
RQYMESHCRVFXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 3-Hydroxy-5-methylbenzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by offering detailed experimental protocols, predicted characterization data, and visualizations of the synthetic workflow.
Introduction
This compound is an aromatic amide containing a phenol and a methyl group on the benzene ring. Its structural motifs are of interest in medicinal chemistry due to the prevalence of substituted benzamides in a variety of biologically active compounds. This guide outlines a feasible synthetic pathway starting from commercially available 3-hydroxy-5-methylbenzoic acid.
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from 3-hydroxy-5-methylbenzoic acid. The first step is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride. The second step is the amidation of the resulting acyl chloride with aqueous ammonia to yield the final product. Notably, the phenolic hydroxyl group is not expected to react with thionyl chloride under the conditions employed for the carboxylic acid conversion, thus negating the need for a protecting group strategy[1][2][3].
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-methylbenzoyl chloride
Materials:
-
3-hydroxy-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-5-methylbenzoic acid (1.0 eq.) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of moist pH paper near the condenser outlet).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-hydroxy-5-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 3-hydroxy-5-methylbenzoyl chloride
-
Concentrated aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM)
-
Beaker
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
-
Dissolve the crude 3-hydroxy-5-methylbenzoyl chloride in dichloromethane in a beaker and cool the solution in an ice bath to 0°C.
-
Slowly add an excess of cold, concentrated aqueous ammonia dropwise to the stirred solution. A white precipitate of the amide should form.
-
Continue stirring the mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Characterization of this compound
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid) |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO) |
Predicted Spectroscopic Data
The predicted ¹H NMR spectrum in DMSO-d₆ would show distinct signals for the aromatic protons, the methyl group, the amide protons, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | br s | 1H | -OH |
| ~7.8 (br s), ~7.2 (br s) | br s | 2H | -CONH₂ |
| ~7.0 - 7.3 | m | 3H | Ar-H |
| ~2.3 | s | 3H | -CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amide and hydroxyl protons are expected to be broad and may exchange with D₂O.
The predicted ¹³C NMR spectrum would show eight distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 170 | C=O (amide) |
| ~157 | C-OH |
| ~139 | C-CH₃ |
| ~135 | C-CONH₂ |
| ~122 | Ar-CH |
| ~118 | Ar-CH |
| ~114 | Ar-CH |
| ~21 | -CH₃ |
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, broad | O-H stretch (phenol) |
| 3350 - 3150 | Medium | N-H stretch (amide) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2920 | Weak | C-H stretch (methyl) |
| 1660 - 1630 | Strong | C=O stretch (amide I) |
| 1620 - 1590 | Medium | N-H bend (amide II) |
| 1600, 1475 | Medium | C=C stretch (aromatic ring) |
| 1300 - 1000 | Strong | C-O stretch (phenol) |
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular ion) |
| 134 | [M - NH₃]⁺ |
| 106 | [M - CONH₂ - H]⁺ |
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on well-established chemical transformations and should be readily adaptable in a standard organic synthesis laboratory. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research into the properties and potential applications of this and related molecules in the field of drug discovery and development.
References
Physical and chemical properties of 3-Hydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-5-methylbenzamide. Due to a notable lack of experimentally determined data for this specific compound in publicly accessible literature, this document presents computed properties alongside empirical data from structurally related analogs to offer a comparative perspective. Furthermore, this guide outlines a plausible multi-step synthesis protocol, standard analytical methodologies for characterization, and a proposed biological screening workflow based on the known activities of similar substituted benzamides. This document is intended to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this compound.
Physical and Chemical Properties
There is a significant scarcity of experimentally determined physical and chemical data for this compound. The information available is primarily computational.
Computed Properties of this compound
The following table summarizes the computed physicochemical properties of this compound, providing a theoretical baseline for its characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 151.063328530 Da | PubChem[1] |
| Monoisotopic Mass | 151.063328530 Da | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Experimental Properties of Structurally Related Compounds
To provide a practical context, the following table presents experimentally determined properties of two structurally similar compounds: 3-Methylbenzamide and 3-Hydroxy-N-methylbenzamide. These compounds differ by the absence of the hydroxyl group and the presence of an N-methyl group, respectively.
| Property | 3-Methylbenzamide | 3-Hydroxy-N-methylbenzamide |
| CAS Number | 618-47-3 | 15788-97-3 |
| Molecular Formula | C₈H₉NO | C₈H₉NO₂ |
| Molecular Weight | 135.16 g/mol | 151.16 g/mol |
| Melting Point | 94-96 °C | Not Available |
| Boiling Point | Not Available | Not Available |
| Physical State | Solid[2] | Solid |
Experimental Protocols
The following sections detail a proposed synthesis route for this compound and a standard workflow for its analytical characterization. These protocols are based on established chemical principles and published methods for similar compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-stage process: first, the synthesis of the precursor 3-hydroxy-5-methyl-benzoic acid, followed by its amidation.
Stage 1: Synthesis of 3-Hydroxy-5-methyl-benzoic Acid
This protocol is adapted from the synthesis of 3-hydroxy-5-methyl-benzoic acid from 3-methyl-5-nitrobenzoic acid.[3]
-
Step 1a: Reduction of the Nitro Group: 3-methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
-
Step 1b: Diazotization and Hydrolysis: The resulting 3-amino-5-methylbenzoic acid is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is subsequently hydrolyzed by heating the solution, which replaces the diazonium group with a hydroxyl group to yield 3-hydroxy-5-methyl-benzoic acid. The product can be purified by recrystallization.
Stage 2: Amidation of 3-Hydroxy-5-methyl-benzoic Acid
This is a general procedure for the direct amidation of a carboxylic acid.[4][5][6]
-
Step 2a: Activation of the Carboxylic Acid: 3-hydroxy-5-methyl-benzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as thionyl chloride, oxalyl chloride, or a carbodiimide (e.g., DCC or EDC) is added to activate the carboxylic acid, forming a more reactive intermediate (an acyl chloride or an active ester).
-
Step 2b: Amination: Ammonia, either as a gas bubbled through the solution or as a solution in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide), is added to the activated carboxylic acid derivative. The reaction is typically stirred at room temperature until completion.
-
Step 2c: Work-up and Purification: The reaction mixture is worked up to remove by-products and unreacted starting materials. This may involve washing with acidic and basic aqueous solutions, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Analytical Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl proton. The ¹³C NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the primary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band) would be expected.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Proposed Biological Screening Workflow
Given that substituted benzamides have shown potential as antimicrobial and anticancer agents, a hypothetical screening cascade is proposed to evaluate the biological activity of this compound.[11][12][13][14][15]
Caption: Hypothetical workflow for biological activity screening.
Conclusion
This compound is a small molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a clear need for comprehensive experimental characterization, this guide provides a solid theoretical and practical framework for initiating such studies. The proposed synthesis and analytical protocols offer a clear path for obtaining and verifying the compound, and the suggested biological screening cascade provides a roadmap for exploring its potential therapeutic applications. It is hoped that this guide will stimulate further research into this and other under-characterized benzamide derivatives.
References
- 1. This compound | C8H9NO2 | CID 58911384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. cais.uga.edu [cais.uga.edu]
- 10. analytical techniques for estimation of organic compounds | PPTX [slideshare.net]
- 11. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of Novel Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities exhibited by novel benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the design of new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.
Antimicrobial Activity
A significant area of investigation for novel benzamide derivatives is their potential as antimicrobial agents. Researchers have synthesized and evaluated a range of these compounds against various bacterial strains, demonstrating their potential to address the growing challenge of antimicrobial resistance.
Data Presentation: Antimicrobial Activity of Novel Benzamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5a | Bacillus subtilis | 25 | 6.25 | [1] |
| Escherichia coli | 31 | 3.12 | [1] | |
| 6b | Escherichia coli | 24 | 3.12 | [1] |
| 6c | Bacillus subtilis | 24 | 6.25 | [1] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of novel benzamide derivatives is commonly assessed using the following methods:
1. Disc Diffusion Method:
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzamide derivative dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method provides quantitative data on the lowest concentration of a compound that inhibits visible bacterial growth.
-
Preparation of Serial Dilutions: Two-fold serial dilutions of the benzamide derivatives are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening of benzamide derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Certain benzamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their therapeutic potential in managing inflammatory disorders.
Data Presentation: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamides
| Compound ID | Anti-inflammatory Activity (% Inhibition) | Ulcer Index | PGE2 Level (pg/mL) | Reference |
| 1e | 61.45 | 0.2 | 68.32 | [2] |
| 1h | 51.76 | 0.2 | 54.15 | [2] |
| Indomethacin (Reference) | 22.43 | 0.6 | 96.13 | [2] |
Experimental Protocols: Carrageenan-Induced Paw Edema in Mice
This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male or female Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a control group, a reference standard group (e.g., indomethacin), and test groups for different doses of the benzamide derivatives.
-
Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan solution in saline is administered into the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of NF-κB
A key mechanism underlying the anti-inflammatory effects of some benzamides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research. Several benzamide derivatives have shown promising antiproliferative activity against various cancer cell lines, operating through diverse mechanisms of action.
Data Presentation: Anticancer Activity of Benzamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| BJ-13 | Gastric Cancer Cells | Potent (specific value not provided) | ROS-mediated mitochondrial dysfunction and apoptosis | [3] |
| 20b | Various Cancer Cell Lines | 0.012 - 0.027 | Tubulin polymerization inhibitor | [4] |
| 1 | HCT-116 (Colon) | 18.5 | VEGFR-2 inhibitor | [5] |
| MCF-7 (Breast) | 22.3 | |||
| 11 | HCT-116 (Colon) | 12.1 | VEGFR-2 inhibitor | [5] |
| MCF-7 (Breast) | 15.8 |
Experimental Protocols: Anticancer Activity Evaluation
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzamide derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzamide derivative at its IC50 concentration for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways in Cancer
1. ROS-Mediated Mitochondrial Dysfunction and Apoptosis:
Some benzamide derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS). Excessive ROS levels lead to mitochondrial damage and initiate the intrinsic apoptotic pathway.
Caption: ROS-mediated apoptosis induced by a benzamide derivative.
2. VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some benzoxazole-benzamide conjugates act as potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway.
This technical guide highlights the significant potential of novel benzamide derivatives across multiple therapeutic areas. The provided data, experimental protocols, and pathway visualizations serve as a valuable resource for researchers dedicated to the discovery and development of next-generation pharmaceuticals based on this versatile chemical scaffold.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro antimicrobial activity of N-Benzamide derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes workflows and structure-activity relationships to support ongoing research and development in this promising area of antimicrobial discovery.
Quantitative Antimicrobial Activity Data
The following tables summarize the in-vitro antimicrobial activity of various N-Benzamide derivatives against a range of bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of N-Benzamide Derivatives (MIC in µg/mL)
| Compound | Derivative | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5a | 4-hydroxy-N-phenylbenzamide | 6.25 | - | 3.12 | - | [1][2] |
| 6b | N-(4-methylphenyl)benzamide | 6.25 | - | 3.12 | - | [1] |
| 6c | N-(4-chlorophenyl)benzamide | - | - | - | - | [1] |
| 3b | N-((2-hydroxynaphthalen-1-yl)(4-chlorophenyl)methyl)-4-morpholinobenzamide | Excellent Activity | Excellent Activity | - | - | [3] |
| 3g | N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-4-morpholinobenzamide | Excellent Activity | Excellent Activity | - | - | [3] |
| 3k | N-((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)-4-morpholinobenzamide | Excellent Activity | Excellent Activity | - | - | [3] |
| 4a | N'-((E)-phenylmethylidene)-3,4-dimethoxybenzohydrazide | - | Most Promising | Most Promising | Most Promising | [4] |
| 4h | N'-((E)-(4-chlorophenyl)methylidene)-3,4-dimethoxybenzohydrazide | - | Most Promising | Most Promising | Most Promising | [4] |
| 4i | N'-((E)-(4-nitrophenyl)methylidene)-3,4-dimethoxybenzohydrazide | - | Most Promising | Most Promising | Most Promising | [4] |
Table 2: Antibacterial Activity of N-Benzamide Derivatives (Zone of Inhibition in mm)
| Compound | Derivative | Bacillus subtilis | Escherichia coli | Reference |
| 5a | 4-hydroxy-N-phenylbenzamide | 25 | 31 | [1][2] |
| 6b | N-(4-methylphenyl)benzamide | 24 | - | [1] |
| 6c | N-(4-chlorophenyl)benzamide | - | 24 | [1] |
Table 3: Antifungal Activity of N-Benzamide Derivatives (MIC in µg/mL)
| Compound | Derivative | Candida albicans | Reference |
| 4i | N'-((E)-(4-nitrophenyl)methylidene)-3,4-dimethoxybenzohydrazide | Most Promising | [4] |
| 5 | 2-Amino-N-(4-methoxyphenyl)benzamide | Excellent Potential | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the study of in-vitro antimicrobial activity of N-Benzamide derivatives. These protocols are based on standardized methods to ensure reproducibility.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
N-Benzamide derivative stock solution of known concentration
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the N-Benzamide derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the N-Benzamide derivative at which there is no visible growth (turbidity) in the well.
Agar Disc Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper discs (6 mm diameter)
-
N-Benzamide derivative solution of known concentration
-
Positive control (disc with a standard antibiotic)
-
Negative control (disc with solvent only)
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the N-Benzamide derivative onto the surface of the agar.
-
Gently press each disc with sterile forceps to ensure complete contact with the agar.
-
Place the control discs on the same plate, ensuring they are spaced far enough apart (at least 24 mm) to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).
Visualizations
The following diagrams illustrate key workflows and relationships in the study of N-Benzamide derivatives' antimicrobial activity.
Caption: Experimental workflow for in-vitro antimicrobial susceptibility testing.
Caption: Structure-Activity Relationship (SAR) of N-Benzamide derivatives.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. goums.ac.ir [goums.ac.ir]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
IUPAC name and CAS number for 3-Hydroxy-5-methylbenzamide
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzamide, including its chemical identity, physicochemical properties, a postulated synthesis protocol, and a proposed workflow for biological activity screening. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identification and Properties
This compound is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a carboxamide group at positions 3, 5, and 1, respectively.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1243289-99-7 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)O)C(=O)N | [1] |
| InChI Key | RQYMESHCRVFXSO-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 151.063328530 Da | [1] |
| Monoisotopic Mass | 151.063328530 Da | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Experimental Protocols
2.1. Postulated Synthesis of this compound
The proposed synthesis involves the conversion of 3-hydroxy-5-methylbenzoic acid to its corresponding amide.
Step 1: Synthesis of 3-Hydroxy-5-methylbenzoic acid
A potential precursor, 3-hydroxy-5-methylbenzoic acid, can be synthesized from 3-methyl-5-nitrobenzoic acid.[2] The general procedure involves the reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to the hydroxyl group.
Step 2: Amidation of 3-Hydroxy-5-methylbenzoic acid
The carboxylic acid can be converted to the amide via an acyl chloride intermediate.
-
Materials: 3-hydroxy-5-methylbenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), ammonium hydroxide (NH₄OH), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3-hydroxy-5-methylbenzoic acid in dry DCM, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-hydroxy-5-methylbenzoyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent like diethyl ether and add it dropwise to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Potential Biological Activity and Screening
Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[4][5][6][7][8] Therefore, it is plausible that this compound may possess similar biological properties. A general workflow for screening its potential biological activity is outlined below.
3.1. Proposed Biological Screening Workflow
A primary screening of this compound could involve a panel of in vitro assays to assess its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.
-
Antimicrobial Activity: The compound can be tested against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC).
-
Anticancer Activity: The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using assays such as the MTT or SRB assay to determine the IC₅₀ value.
-
Enzyme Inhibition: Based on the structural similarity to known inhibitors, the compound could be screened against specific enzymes. For instance, many benzamides are known to inhibit histone deacetylases (HDACs).[8]
Visualizations
4.1. Proposed Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound from 3-hydroxy-5-methylbenzoic acid.
References
- 1. This compound | C8H9NO2 | CID 58911384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzamides are a versatile class of chemical compounds with a broad spectrum of therapeutic applications. Their diverse pharmacological activities stem from their ability to interact with various biological targets, most notably dopamine and serotonin receptors, as well as enzymes like histone deacetylases (HDACs). This technical guide provides an in-depth overview of the core therapeutic applications of substituted benzamides, focusing on their use as antipsychotics, antidepressants, antiemetics, and anticancer agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to Substituted Benzamides
Substituted benzamides are structurally related to benzamide, a derivative of benzoic acid. The therapeutic versatility of this class of compounds is achieved through various substitutions on the benzamide scaffold, which modulate their binding affinity and selectivity for different biological targets.[1] Key therapeutic agents from this class include amisulpride, sulpiride, metoclopramide, and several investigational compounds in oncology. Their mechanisms of action are diverse, ranging from dopamine and serotonin receptor antagonism to enzyme inhibition.[2][3]
Therapeutic Applications
Antipsychotic and Antidepressant Applications
Substituted benzamides, particularly amisulpride and sulpiride, are effective in treating psychiatric conditions like schizophrenia and dysthymia.[2][4] Their primary mechanism of action involves the selective modulation of dopamine D2 and D3 receptors in the mesolimbic system.[4][5]
At low doses (e.g., 50 mg/day of amisulpride), these drugs preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent antidepressant and anxiolytic effects, which is beneficial for treating dysthymia and the negative symptoms of schizophrenia.[2][6] At higher doses (e.g., 400-800 mg/day of amisulpride), they act as antagonists at postsynaptic D2/D3 receptors, which is effective in managing the positive symptoms of schizophrenia.[6] Amisulpride has also been shown to have a high affinity for serotonin 5-HT7 receptors, which may contribute to its antidepressant properties.[2]
Clinical Efficacy of Amisulpride in Schizophrenia (Negative Symptoms)
| Study/Analysis | Comparator | Key Finding |
| Subanalysis of ESCAPE study[4] | - | 34.6% of patients achieved a ≥50% reduction in PANSS negative score from baseline to week 8. |
| Leucht et al. Meta-analysis[7] | Placebo | Amisulpride was superior for improving negative symptoms in patients with persistent, predominantly negative symptoms. |
| Danion et al. (1995)[8] | Placebo | Both 100 mg/d and 300 mg/d of amisulpride were significantly more effective than placebo in reducing SANS total scores. |
| Kumar and Singh (2014)[9] | Olanzapine | Amisulpride showed a 74.96% improvement in SANS scores, comparable to olanzapine (68.30%). |
Receptor Binding Affinities (Ki) of Amisulpride
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 3 ± 1 | [2] |
| Dopamine D3 | 3.5 ± 0.5 | [2] |
| Serotonin 5-HT7a | 11.5 ± 0.7 | [2] |
| Serotonin 5-HT2B | 13 ± 1 | [2] |
Antiemetic and Prokinetic Applications
Metoclopramide, a well-known substituted benzamide, is widely used as an antiemetic and prokinetic agent. Its antiemetic effects are primarily mediated through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[10] Additionally, at higher concentrations, metoclopramide acts as a serotonin 5-HT3 receptor antagonist, contributing to its antiemetic efficacy, particularly in the context of chemotherapy-induced nausea and vomiting.[5][10] Its prokinetic effects on the gastrointestinal tract are believed to be mediated by both dopamine receptor antagonism and cholinergic mechanisms.[7]
Pharmacological Profile of Metoclopramide at 5-HT3A Receptors
| Parameter | Value | Condition | Reference |
| IC50 (Peak Current) | 0.064 µM | Equilibrium application | [5] |
| IC50 (Integrated Current) | 0.076 µM | Equilibrium application | [5] |
Anticancer Applications
A growing area of research is the application of substituted benzamides as anticancer agents, particularly as histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer.[11] Certain substituted benzamides, such as entinostat (MS-275), have been shown to inhibit HDAC activity, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][11]
In Vitro Antiproliferative Activity (IC50) of Benzamide-Based HDAC Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 7j | MCF-7 | 0.83 | [11] |
| 7j | T47D | 1.4 | [11] |
| 7b | MCF-7 | 3.6 | [11] |
| 7b | T47D | 3.8 | [11] |
| Vorinostat (reference) | MCF-7 | 4.6 | [11] |
| Vorinostat (reference) | T47D | 2.22 | [11] |
In Vitro HDAC Enzyme Inhibition (IC50) of Benzamide-Based HDAC Inhibitors
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | 0.65 | 0.78 | 1.70 | [11] |
| Entinostat (reference) | 0.93 | 0.95 | 1.8 | [11] |
Experimental Protocols
Dopamine D2 Receptor Competition Binding Assay
This protocol is adapted for a 96-well plate format to determine the binding affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[4]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-spiperone (specific activity ~15-20 Ci/mmol).
-
Non-specific Binding (NSB) Agent: 5 µM (+)-butaclamol.
-
Receptor Source: Membrane preparation from cells stably expressing the human dopamine D2 receptor.
-
Test Compound: Serial dilutions of the substituted benzamide of interest.
-
96-well polystyrene plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare a membrane suspension of the D2 receptor-expressing cells in ice-cold assay buffer. Homogenize the suspension using a short burst from an Ultra-Turrax.
-
In a 96-well plate, add the following in order to achieve a total assay volume of 1,000 µl:
-
450 µl of assay buffer.
-
200 µl of the test compound at various concentrations (for total binding, add assay buffer instead).
-
200 µl of either assay buffer (for total binding and competition) or 5 µM (+)-butaclamol (for non-specific binding).
-
150 µl of the membrane preparation.
-
-
Initiate the binding reaction by adding 200 µl of [3H]-spiperone solution (final concentration ~0.1-0.3 nM, which is 2-3 times the Kd).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 ml of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4-5 ml of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Cell Viability Assay
This protocol outlines the procedure for determining the cytotoxic effects of substituted benzamides on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]
Materials:
-
Cell Culture Medium: Appropriate for the cancer cell line being tested.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Reagent: 5 mg/ml MTT in sterile PBS.
-
Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Test Compound: Serial dilutions of the substituted benzamide in cell culture medium.
-
96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
After 24 hours, remove the medium and add 100 µl of fresh medium containing various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing the vehicle (negative control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µl of the MTT reagent to each well (final concentration 0.5 mg/ml).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.
Synthesis of N-Substituted Benzamides from Benzoic Acid
This protocol describes a general method for the synthesis of N-substituted benzamides from benzoic acid via an acid chloride intermediate.[15]
Materials:
-
Benzoic acid derivative.
-
Thionyl chloride (SOCl2) or oxalyl chloride.
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
The desired primary or secondary amine.
-
Triethylamine (TEA) or another suitable base.
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve the benzoic acid derivative (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride can be used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath. Slowly add the acid chloride solution dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Signaling Pathways and Visualizations
Dopamine D2 Receptor Signaling Pathway
Substituted benzamides acting as antipsychotics primarily target the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[8] The D2 receptor is coupled to the Gi/o family of G proteins.[8][9] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.[7] Antagonism of this pathway by substituted benzamides is the basis for their antipsychotic effects.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening substituted benzamides for their potential anticancer activity, from initial synthesis to in vivo testing.
Caption: Anticancer Drug Screening Workflow.
Conclusion
Substituted benzamides represent a clinically and scientifically significant class of compounds with a wide array of therapeutic applications. Their ability to be chemically modified to target specific biological pathways with high affinity and selectivity makes them attractive candidates for drug development. This guide has provided a comprehensive overview of their major therapeutic uses, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes. Continued research into the structure-activity relationships and mechanisms of action of novel substituted benzamides holds promise for the development of new and improved therapies for a range of diseases.
References
- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]
- 15. Dopamine - Wikipedia [en.wikipedia.org]
Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of hydroxy-substituted benzamides, a versatile class of compounds with significant therapeutic potential across various biological targets. This document outlines their primary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
Hydroxy-substituted benzamides exert their biological effects through interaction with a range of protein targets. The primary mechanisms identified in the literature include:
-
Dopamine Receptor Antagonism: A significant number of hydroxy-substituted benzamides function as antagonists at dopamine D2-like receptors (D2, D3, and D4). This is the basis for their use as antipsychotic and antiemetic agents[1][2]. By blocking the binding of dopamine, these compounds modulate downstream signaling pathways, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels[3]. The affinity for the receptor is influenced by the substitution pattern on the benzamide ring, with polar groups at the meta (5-) and para (4-) positions potentially enhancing binding to the D4 receptor[4].
-
Enzyme Inhibition: Hydroxy-substituted benzamides have been shown to inhibit the activity of several key enzymes:
-
Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors, which is a mechanism of action being explored for cancer therapy. The benzamide moiety often serves as a zinc-binding group within the enzyme's active site[4][5]. The substitution pattern on the benzamide ring is critical for both potency and selectivity against different HDAC isoforms[4][6].
-
Ribonucleotide Reductase: Benzohydroxamic acids, a related class, are known inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition is a key mechanism for their antineoplastic activity[7][8]. The inhibitory potency is attributed to the hydroxamic acid portion complexing with a metal ion in the enzyme and the substituted benzene ring contributing to the quantitative aspects of inhibition[7].
-
Acetylcholinesterase (AChE): Some hydroxy-substituted benzamides exhibit inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This makes them of interest for the symptomatic treatment of Alzheimer's disease[9][10].
-
12-Lipoxygenase (12-LOX): Specific benzamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory pathways[11][12][13][14][15].
-
Quantitative Data: Inhibitory Potency
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) for representative hydroxy-substituted benzamides against various targets.
Table 1: Histone Deacetylase (HDAC) Inhibition
| Compound | 2-Substituent | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC3 | Reference |
| 16 | -SMe | >10000 | >10000 | 30 | >300-fold vs. other isoforms | [4] |
| 20 | -OH | - | - | Potent (exact value not specified) | Not selective over HDAC1 and 2 | [4] |
| MS-275 (Entinostat) | - | 930 | 950 | 1800 | - | [5] |
| 7j | -NH2 | 650 | 780 | 1700 | - | [5] |
| 11r | N-hydroxycinnamamide derivative | 11.8 | 498.1 | 3.9 | Dual HDAC1/3 selective | [16] |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | AChE/BChE Selectivity Ratio | Reference |
| 5a | 5.48 | 52.2 | 9.5 | [9] |
| 5c | 0.77 | 30.6 | 39.7 | [9] |
| 5i | 1.06 | 7.3 | 6.9 | [9] |
| Capsaicin | Inactive | Inactive | - | [9] |
Table 3: Ribonucleotide Reductase Inhibition
| Compound | ID50 (µM) | Antitumor Activity (L1210 mice) | Reference |
| 2,3,4-trihydroxy-BHA | 3.5 | 30% increase in life span | [8] |
| 3,4-dihydroxy-BHA | - | 103% increase in life span | [8] |
Table 4: Dopamine D2 and D3 Receptor Binding Affinity
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity | Reference |
| 6a | - | 1.4 - 43 | 67 - 1831-fold | [17] |
| 7a | - | 2.5 - 31 | 73 - 1390-fold | [17] |
Signaling Pathways and Inhibitory Mechanisms
The following diagrams illustrate the key signaling pathways and inhibitory mechanisms associated with hydroxy-substituted benzamides.
Caption: Dopamine D2 receptor antagonism by hydroxy-substituted benzamides.
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the mechanism of action of hydroxy-substituted benzamides.
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]spiperone), and varying concentrations of the hydroxy-substituted benzamide.
-
For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) is used.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
This assay measures the functional consequence of D2 receptor antagonism by quantifying the changes in intracellular cAMP levels.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with HEPES).
-
Pre-incubate the cells with varying concentrations of the hydroxy-substituted benzamide for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator) for another incubation period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Caption: Workflow for a cAMP functional assay.
This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.
Protocol:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 0.1 M Tris-HCl, pH 7.5), the lipoxygenase enzyme, and the test compound (hydroxy-substituted benzamide) at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Workflow for a lipoxygenase inhibition assay.
References
- 1. innoprot.com [innoprot.com]
- 2. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of hydroxy- and amino-substituted benzohydroxamic acids: inhibition of ribonucleotide reductase and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Spectral analysis of 3-Hydroxy-5-methylbenzamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Hydroxy-5-methylbenzamide (C₈H₉NO₂) is a substituted aromatic amide. The structural characterization of such novel compounds is fundamental in various scientific disciplines, including medicinal chemistry, materials science, and drug development. Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure and purity of newly synthesized molecules. This guide details the application of NMR, IR, and Mass Spectrometry for the analysis of this compound.
Molecular Structure:
Chemical Properties (Computed):
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Monoisotopic Mass | 151.063328530 Da[1] |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Predicted and Analogous Spectral Data
Due to the absence of published experimental spectra for this compound, this section presents predicted values and data from structurally related analogs to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Ar-OH |
| ~7.8 | Broad Singlet | 1H | -CONH₂ |
| ~7.2 | Broad Singlet | 1H | -CONH₂ |
| ~7.0 | Singlet | 1H | Ar-H |
| ~6.8 | Singlet | 1H | Ar-H |
| ~6.7 | Singlet | 1H | Ar-H |
| ~2.3 | Singlet | 3H | -CH₃ |
Illustrative ¹H NMR Data for 3-Methylbenzamide (in CDCl₃): [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | Singlet | 1H | Ar-H |
| 7.59-7.51 | Multiplet | 1H | Ar-H |
| 7.45-7.42 | Multiplet | 2H | Ar-H |
| 6.19 | Broad | 2H | -CONH₂ |
| 2.39 | Singlet | 3H | -CH₃ |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O |
| ~158 | C-OH |
| ~139 | C-CH₃ |
| ~134 | C-CONH₂ |
| ~122 | Ar-C |
| ~118 | Ar-C |
| ~114 | Ar-C |
| ~21 | -CH₃ |
Illustrative ¹³C NMR Data for 3-Methylbenzamide (in CDCl₃): [2]
| Chemical Shift (ppm) | Assignment |
| 170.54 | C=O |
| 138.34 | Ar-C |
| 133.52 | Ar-C |
| 132.82 | Ar-C |
| 128.65 | Ar-C |
| 128.16 | Ar-C |
| 124.48 | Ar-C |
| 21.33 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | O-H, N-H | Stretching |
| 3030 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (methyl) | Stretching |
| 1660 | C=O (amide I) | Stretching |
| 1620 | N-H | Bending |
| 1600, 1475 | C=C (aromatic) | Stretching |
| 1250 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 151 | [M]⁺, Molecular ion |
| 135 | [M-NH₂]⁺ |
| 134 | [M-NH₃]⁺ |
| 106 | [M-CONH₂-H]⁺ |
| 77 | [C₆H₅]⁺ |
Illustrative Mass Spectrometry Data for 3-Methylbenzamide: [2]
The mass spectrum of 3-methylbenzamide shows a molecular ion peak at m/z = 135[2].
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
NMR Spectroscopy
3.1.1. Sample Preparation Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The solution should be clear and free of any particulate matter.
3.1.2. ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
3.1.3. ¹³C NMR Acquisition A carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally around 200-220 ppm.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
3.2.2. Data Acquisition The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
3.3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
3.3.2. Data Acquisition The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is acquired in positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized organic compound.
Caption: Experimental workflow for spectral analysis.
Structure Elucidation Logic
This diagram shows the logical relationship between the different spectroscopic techniques in determining the structure of a molecule.
Caption: Logic of structure elucidation.
Conclusion
This technical guide provides a foundational understanding of the spectral analysis of this compound. While direct experimental data is currently limited, the presented protocols and analogous data offer a robust starting point for researchers. The combination of NMR, IR, and Mass Spectrometry, as outlined, is essential for the conclusive structural determination and characterization of this and other novel chemical entities. It is recommended that researchers performing de novo synthesis of this compound acquire and publish the full spectral data to contribute to the public scientific record.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of 3-Hydroxy-5-methylbenzamide, a crucial step in early-stage drug development. Due to the limited publicly available data for this specific compound, this document outlines standardized experimental protocols and data presentation formats, utilizing data from the parent compound, benzamide, as a representative example. This guide is intended to equip researchers with the necessary framework to design and execute robust physicochemical characterization studies, ensuring data quality and regulatory compliance.
Introduction
This compound is a substituted aromatic amide whose therapeutic potential is yet to be fully elucidated. A thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring product efficacy and safety. Solubility dictates the bioavailability of an orally administered drug, while stability studies are essential for determining storage conditions, shelf-life, and identifying potential degradation products that could be inactive or toxic. This guide details the requisite experimental procedures for these critical assessments.
Physicochemical Properties of this compound
While experimental data is scarce, computational models provide some insight into the basic physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Note: These are computationally predicted values and should be confirmed by experimental analysis.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Solubility should be assessed in various media relevant to the physiological environment and manufacturing processes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract. Also, select a range of relevant organic solvents (e.g., ethanol, methanol, acetone).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Data Presentation: Solubility of Benzamide (Illustrative Example)
The following table presents solubility data for the parent compound, benzamide, to illustrate the recommended data presentation format.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 25 | 13.5 | [1] |
| Ethanol | - | Soluble | [2] |
| Methanol | - | Soluble | [2] |
| Acetone | - | Soluble | [2] |
Note: This data is for benzamide and serves as an example. Experimental determination for this compound is required.
Experimental Workflow: Solubility Determination
References
Methodological & Application
Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide and its derivatives are a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. Accurate and reliable quantitative analysis of these compounds is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzamide compounds. The described protocol is designed to be robust, precise, and accurate, making it suitable for routine analysis in a variety of laboratory settings.
The method utilizes a reversed-phase C18 column with UV detection, a common and accessible setup in most analytical laboratories. The protocol has been validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its reliability.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.
2.2.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.
2.2.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. The following is a general procedure for a solid dosage form.
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of the active benzamide compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of the benzamide standard solution ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25487x + 12345 |
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.85 |
| Intermediate Precision (Inter-day) | 1.23 |
Accuracy
The accuracy of the method was determined by the standard addition method. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.92 |
| 100% | 100.2 | 0.78 |
| 120% | 99.8 | 0.85 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of benzamide compounds using this HPLC method.
Caption: Workflow for Benzamide Analysis.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of benzamide compounds. The method has been successfully validated, demonstrating excellent linearity, precision, and accuracy. This protocol is well-suited for routine quality control analysis and can be adapted for the analysis of various benzamide derivatives in different sample matrices.
Protocol for the synthesis of 3-Hydroxy-5-methylbenzamide from 3-hydroxy-5-methylbenzoic acid
Application Notes and Protocols: Synthesis of 3-Hydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of this compound from 3-hydroxy-5-methylbenzoic acid. The methods outlined below are standard organic synthesis procedures for amide bond formation, adapted for this specific substrate.
Introduction
This compound is a chemical intermediate that may be of interest in the development of novel pharmaceutical compounds and other bioactive molecules. The synthesis involves the formation of an amide bond from the corresponding carboxylic acid, a fundamental transformation in organic chemistry. This protocol details two common and effective methods for this conversion: the use of a peptide coupling agent (EDC/HOBt) and the formation of an acyl chloride followed by amination.
Reaction Scheme
3-hydroxy-5-methylbenzoic acidAmmoniathis compound
Method 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond under mild conditions.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Hydroxy-5-methylbenzoic acid | 152.15 | 1.0 | 152 mg |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.2 | 230 mg |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 162 mg |
| Ammonium chloride (NH₄Cl) | 53.49 | 1.5 | 80 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.52 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
| Saturated sodium bicarbonate solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate | - | - | As needed |
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-hydroxy-5-methylbenzoic acid (152 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in 10 mL of dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add HOBt (162 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Ammonia Source: In a separate flask, dissolve ammonium chloride (80 mg, 1.5 mmol) in a minimal amount of water and add DIPEA (0.52 mL, 3.0 mmol).
-
Amidation: Add the ammonium chloride/DIPEA mixture to the reaction flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
DOT Diagram of Experimental Workflow (Method 1):
Caption: Workflow for the EDC/HOBt mediated synthesis of this compound.
Method 2: Acyl Chloride Formation and Amination
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with ammonia.[1][2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Hydroxy-5-methylbenzoic acid | 152.15 | 1.0 | 152 mg |
| Thionyl chloride (SOCl₂) | 118.97 | 2.0 | 0.15 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
| Ammonium hydroxide (28-30% solution) | - | - | 5 mL |
| 1M Hydrochloric acid | - | - | As needed |
| Ethyl acetate | - | - | 20 mL |
| Saturated sodium bicarbonate solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | As needed |
Experimental Protocol:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-5-methylbenzoic acid (152 mg, 1.0 mmol) in 10 mL of DCM.
-
Add thionyl chloride (0.15 mL, 2.0 mmol) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amination:
-
Dissolve the crude acyl chloride in 10 mL of fresh DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (5 mL) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and add 10 mL of water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with 1M HCl (1 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
DOT Diagram of Logical Relationships (Method 2):
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, and O-H stretches).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).
References
Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic separation of benzamide and its derivatives. The focus is on providing practical methodologies for achieving high-resolution separations using various techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
Introduction
Benzamide and its derivatives are a broad class of organic compounds with significant importance in the pharmaceutical industry. They form the core structure of a wide range of drugs, including antiemetics, antipsychotics, and prokinetics. The purity and enantiomeric composition of these active pharmaceutical ingredients (APIs) are critical for their safety and efficacy. Chromatographic techniques are indispensable tools for the qualitative and quantitative analysis of benzamide derivatives, enabling their separation, identification, and quantification in bulk drug substances, pharmaceutical formulations, and biological matrices.[1][2][3] This document outlines detailed protocols and application notes for the most commonly used chromatographic methods.
General Experimental Workflow
The successful chromatographic analysis of benzamide derivatives follows a systematic workflow. The key stages include sample preparation, method development, data acquisition, and analysis. The specific parameters at each stage are tailored to the physicochemical properties of the analytes and the chosen chromatographic technique.
Caption: A generalized workflow for the chromatographic analysis of pharmaceutical compounds.
Application Note 1: Reversed-Phase HPLC for Achiral Separation of Benzamide Derivatives
High-Performance Liquid Chromatography (HPLC) in the reversed-phase mode is a versatile and widely used technique for the separation of a broad range of pharmaceutical compounds, including benzamide derivatives.[1] This method separates analytes based on their hydrophobicity, with more nonpolar compounds having longer retention times on a nonpolar stationary phase.
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of Benzamide, 4-Hydroxybenzamide, 4-Aminobenzamide, and 4-Nitrobenzamide in methanol at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing all four analytes at a final concentration of 100 µg/mL by diluting with the mobile phase.
-
Sample from Tablets:
-
Weigh and finely powder a representative number of tablets (typically 10-20).[4]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active benzamide derivative.
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the drug.
-
Sonicate for 15-20 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Identify the peaks corresponding to each benzamide derivative based on their retention times compared to the standards.
-
Quantify the amount of each derivative by comparing the peak area in the sample chromatogram with the peak area of the corresponding standard.
Expected Results
The separation of the four benzamide derivatives is achieved based on their polarity. The expected elution order is 4-Aminobenzamide, 4-Hydroxybenzamide, Benzamide, and 4-Nitrobenzamide, from the most polar to the least polar.
| Compound | Retention Time (min) |
| 4-Aminobenzamide | 3.5 |
| 4-Hydroxybenzamide | 4.2 |
| Benzamide | 5.8 |
| 4-Nitrobenzamide | 7.1 |
| Note: These are representative retention times and may vary depending on the specific HPLC system and column used. |
Application Note 2: Chiral Separation of Ofloxacin using Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds, offering advantages such as faster analysis times and reduced organic solvent consumption compared to normal-phase HPLC.[5][6][7] This application note describes a method for the enantiomeric separation of Ofloxacin, a chiral fluoroquinolone antibiotic containing a benzoxazine ring fused to a substituted benzamide moiety.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a solution of racemic Ofloxacin in methanol at a concentration of 1 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IA (amylose-based), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) with 0.1% diethylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 298 nm |
3. Data Analysis:
-
The two enantiomers of Ofloxacin will be separated as distinct peaks.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.
Quantitative Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 9.63 | 11.81 |
| Retention Factor (k) | 9.63 | 11.81 |
| Separation Factor (α) | - | 1.22 |
| Resolution (Rs) | - | 1.49 |
| Data is representative and based on similar chiral separations of Ofloxacin.[5] |
digraph "Chiral_SFC_Principle" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Principle of Chiral SFC Separation", rankdir="LR"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
racemic_mixture [label="Racemic Mixture\n(R- and S-enantiomers)", shape=ellipse, fillcolor="#F1F3F4"];
chiral_column [label="Chiral Stationary Phase (CSP)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
separated_enantiomers [label="Separated Enantiomers", shape=ellipse, fillcolor="#F1F3F4"];
racemic_mixture -> chiral_column [label="Interaction"];
chiral_column -> separated_enantiomers [label="Differential Elution"];
}
---
### Application Note 3: UPLC-MS/MS Analysis of Benzamide Derivatives
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed for the analysis of benzamide derivatives, particularly in complex matrices or at low concentrations.
#### Experimental Protocol
**1. Sample Preparation:**
* Follow the sample preparation protocol for HPLC, but use UPLC-grade solvents and dilute the final sample to a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.
**2. UPLC-MS/MS Conditions:**
| Parameter | Condition |
| :--- | :--- |
| **UPLC System** | Acquity UPLC or similar |
| **Column** | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| **Mobile Phase A** | 0.1% Formic Acid in Water |
| **Mobile Phase B** | 0.1% Formic Acid in Acetonitrile |
| **Gradient** | 5% B to 95% B over 5 minutes |
| **Flow Rate** | 0.4 mL/min |
| **Column Temperature**| 40 °C |
| **Mass Spectrometer**| Triple Quadrupole |
| **Ionization Mode** | Electrospray Ionization (ESI), Positive |
| **MRM Transitions** | See table below |
**3. MS/MS Parameters (Multiple Reaction Monitoring - MRM):**
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| :--- | :--- | :--- | :--- |
| Benzamide | 122.1 | 105.1 | 15 |
| 4-Hydroxybenzamide | 138.1 | 121.1 | 18 |
| 4-Aminobenzamide | 137.1 | 120.1 | 20 |
| 4-Nitrobenzamide | 167.1 | 121.1 | 22 |
*Note: These are representative MRM transitions and should be optimized for the specific instrument used.*
#### Expected Results
UPLC-MS/MS will provide highly resolved peaks with short retention times. The use of MRM allows for highly selective and sensitive quantification of each benzamide derivative.
| Compound | Retention Time (min) |
| :--- | :--- |
| 4-Aminobenzamide | 1.2 |
| 4-Hydroxybenzamide | 1.8 |
| Benzamide | 2.5 |
| 4-Nitrobenzamide | 3.1 |
*Note: These are representative retention times and will vary based on the specific UPLC system and gradient profile.*
---
### Application Note 4: GC-MS Analysis of Benzamide and its Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of thermally stable and volatile benzamide derivatives. It is also a powerful tool for the identification of unknown impurities and degradation products.
#### Experimental Protocol
**1. Sample Preparation:**
* **Derivatization (for less volatile derivatives):** For benzamides with polar functional groups that are not sufficiently volatile, derivatization may be necessary. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group.
* **Direct Injection:** For volatile derivatives, a direct injection of a dilute solution in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) can be performed.
* **Headspace Analysis for Residual Solvents:** For the analysis of residual solvents in a benzamide drug substance, headspace GC is the preferred method.
**2. GC-MS Conditions:**
| Parameter | Condition |
| :--- | :--- |
| **GC System** | Agilent 7890B or similar |
| **Column** | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| **Carrier Gas** | Helium at a constant flow of 1 mL/min |
| **Inlet Temperature** | 250 °C |
| **Oven Program** | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| **MS System** | 5977B MSD or similar |
| **Ionization Mode** | Electron Ionization (EI) at 70 eV |
| **Mass Range** | m/z 40-400 |
**3. Data Analysis:**
* Identify peaks based on their retention times and mass spectra.
* Compare the obtained mass spectra with a library (e.g., NIST) for compound identification.
#### Expected Results
The GC-MS analysis will provide a chromatogram with separated peaks for each volatile component. The mass spectrum of each peak will show a characteristic fragmentation pattern that can be used for identification. For benzamide, characteristic fragments include the molecular ion at m/z 121, the benzoyl cation at m/z 105, and the phenyl cation at m/z 77.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| :--- | :--- | :--- |
| Benzamide | ~10.5 | 121, 105, 77 |
*Note: Retention time is an estimate and will depend on the specific GC system and conditions.*
```dot
digraph "GC_MS_Process" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="GC-MS Analysis Process", rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
sample_injection [label="Sample Injection and Vaporization"];
gc_separation [label="Separation in GC Column"];
ionization [label="Electron Ionization"];
mass_analyzer [label="Mass Analyzer (Quadrupole)"];
detector [label="Detector"];
mass_spectrum [label="Mass Spectrum", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
sample_injection -> gc_separation -> ionization -> mass_analyzer -> detector -> mass_spectrum;
}
Caption: The process of separation and detection in a GC-MS system.
Conclusion
The choice of the most appropriate chromatographic technique for the separation of benzamide derivatives depends on several factors, including the physicochemical properties of the analytes, the complexity of the sample matrix, and the analytical objective (e.g., achiral purity, enantiomeric separation, trace analysis). The protocols and application notes provided in this document offer a starting point for developing and implementing robust and reliable chromatographic methods for the analysis of this important class of pharmaceutical compounds. For routine quality control, HPLC with UV detection remains a workhorse. For higher throughput and sensitivity, UPLC-MS/MS is the method of choice. For chiral separations, SFC offers significant advantages in terms of speed and reduced solvent consumption. GC-MS is a valuable tool for the analysis of volatile derivatives and for the identification of unknown impurities.
References
- 1. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amecj.com [amecj.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Rapid chiral separation of potential antibiotics using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving substituted benzamides targeting key enzymes in cancer and neurodegenerative diseases: Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuin 2 (SIRT2).
Application Note 1: A Fluorescence Polarization-Based HTS Assay for Inhibitors of the PARP1-HPF1 Complex
Introduction
Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR). In conjunction with HPF1, it plays a key role in signaling DNA single-strand breaks. Inhibition of the PARP1-HPF1 complex is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Substituted benzamides are a well-established class of PARP inhibitors. This application note describes a robust, high-throughput fluorescence polarization (FP) assay for the discovery of novel substituted benzamide inhibitors of the PARP1-HPF1 complex.
Signaling Pathway
The PARP1-HPF1 complex is activated by DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. Inhibition of this process leads to the accumulation of unrepaired DNA damage and ultimately, cell death in cancer cells with compromised DNA repair mechanisms.
Experimental Workflow
The HTS assay workflow is designed for efficiency and automation-friendliness, moving from initial complex formation to inhibitor incubation, reaction initiation, and final signal detection.
Experimental Protocol
This protocol is adapted for a 384-well plate format.
Materials:
-
PARP1 and HPF1 proteins
-
FITC-labeled DNA oligonucleotide
-
Binding Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, and 0.01% IGEPAL[1]
-
NAD+
-
Substituted benzamide compounds
-
Positive control inhibitors (e.g., Olaparib, Benzamide)
-
Low flange black flat bottom polystyrene 384-well plates[1]
-
Fluorescence polarization plate reader
Procedure:
-
Complex Formation: Prepare the PARP1-HPF1-DNA complex by incubating PARP1, HPF1, and the FITC-labeled DNA in binding buffer.
-
Compound Plating: Prepare serial dilutions of the substituted benzamide compounds in DMSO and then dilute in binding buffer.
-
Assay Plate Preparation: a. Add 20 µL of binding buffer to each well of a 384-well plate.[2] b. Add 10 µL of the pre-formed PARP1-HPF1-DNA complex to all wells.[2] c. Add 1 µL of the diluted substituted benzamide compounds or control inhibitors to the respective wells.[2] d. Incubate the plate for 30 minutes at room temperature.[2]
-
Reaction Initiation: Add NAD+ to initiate the PARylation reaction.[2]
-
Data Acquisition: After a 10-minute incubation, read the fluorescence polarization of each well.[2]
Data Presentation
| Parameter | Value | Reference |
| Assay Format | Fluorescence Polarization | [1] |
| Plate Format | 384-well | [1] |
| Z' Factor | 0.82 - 0.89 | [1][2] |
| Olaparib IC50 | 17 nM | [1] |
| Benzamide IC50 | 14 µM | [1] |
Application Note 2: A Cell-Based HTS Assay for Histone Deacetylase (HDAC) Inhibitors
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Overexpression of certain HDACs is associated with various cancers. Substituted benzamides, such as Entinostat (MS-275), are a class of HDAC inhibitors that have shown promise as anti-cancer agents. This application note details a cell-based, luminescent HTS assay for the identification of novel substituted benzamide HDAC inhibitors.
Signaling Pathway
HDACs are recruited to gene promoters by transcription factors, where they deacetylate histones, leading to a condensed chromatin structure that represses the transcription of tumor suppressor genes. HDAC inhibitors block this activity, leading to histone hyperacetylation, chromatin relaxation, and re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow
This workflow outlines the key steps for the cell-based HDAC-Glo™ I/II assay, from cell seeding to data analysis.
Experimental Protocol
This protocol is for the HDAC-Glo™ I/II Assay in a 1536-well format.
Materials:
-
HCT116 cells
-
Assay medium
-
HDAC-Glo™ I/II Assay kit (Promega)
-
Substituted benzamide compounds
-
Positive control inhibitor (e.g., Trichostatin A)
-
White, solid bottom 1536-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed 1500 HCT116 cells in 5 µL of assay medium into each well of a 1536-well plate.[3]
-
Cell Culture: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Addition: Add serial dilutions of substituted benzamide compounds to the wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours).
-
Reagent Addition: Add the HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plates at room temperature as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Presentation
| Parameter | Value | Reference |
| Assay Format | Cell-based Luminescence | [3] |
| Cell Line | HCT116 | [3] |
| Plate Format | 1536-well | [3] |
| Z' Factor | 0.84 ± 0.19 | [3] |
| Signal-to-Background (S/B) Ratio | 5.34 ± 0.56 | [3] |
| Coefficient of Variation (CV) | 2.83 ± 0.49 % | [3] |
| Entinostat (MS-275) IC50 | Varies by cell line | [4][5] |
Application Note 3: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SIRT2 Inhibitors
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. It has been implicated in various cellular processes, including the deacetylation of α-tubulin, which plays a role in microtubule dynamics. Dysregulation of SIRT2 activity has been linked to neurodegenerative diseases and cancer, making it an attractive therapeutic target. This application note describes a homogeneous time-resolved fluorescence (HTRF) assay for the high-throughput screening of substituted benzamide inhibitors of SIRT2.
Signaling Pathway
SIRT2 deacetylates α-tubulin, a key component of microtubules. The acetylation status of α-tubulin affects microtubule stability and function. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can impact cell division, migration, and other microtubule-dependent processes. This provides a potential therapeutic avenue for diseases where microtubule dynamics are dysregulated.
Experimental Workflow
The HTRF assay for SIRT2 inhibitors is a mix-and-read protocol, making it highly suitable for HTS. The workflow involves combining the enzyme, substrate, and potential inhibitors, followed by the addition of detection reagents and measurement of the HTRF signal.
Experimental Protocol
This protocol is designed for a 384-well plate format.
Materials:
-
6xHis-tagged SIRT2 enzyme
-
FAM-myristoyl-H4K16 peptide substrate
-
Anti-6xHis terbium cryptate-labeled antibody
-
Assay buffer
-
Substituted benzamide compounds
-
Positive control inhibitor
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of 6xHis-SIRT2, FAM-myristoyl-H4K16 peptide, and anti-6xHis terbium cryptate-labeled antibody in assay buffer.
-
Compound Plating: Prepare serial dilutions of the substituted benzamide compounds in DMSO and then dilute in assay buffer.
-
Assay Plate Preparation: a. In a 384-well plate, add the substituted benzamide compounds or controls. b. Add the 6xHis-SIRT2 enzyme to the wells. c. Add the FAM-myristoyl-H4K16 peptide to the wells. d. Add the anti-6xHis terbium cryptate-labeled antibody to initiate the FRET reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm).
Data Presentation
| Parameter | Value | Reference |
| Assay Format | Homogeneous Time-Resolved Fluorescence (HTRF) | [6] |
| Plate Format | 384-well | [6] |
| Final SIRT2 Concentration | 3 nM | [6] |
| Final Peptide Concentration | 3 nM | [6] |
| Final Antibody Concentration | 0.2 nM | [6] |
| Z' Factor | 0.78 | [7] |
| Apparent Kd (SIRT2-peptide) | ~1 nM | [7] |
References
- 1. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rdw.rowan.edu [rdw.rowan.edu]
Application Note: Validated HPLC Method for the Quantification of 3-Hydroxy-5-methylbenzamide
Introduction
3-Hydroxy-5-methylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control during the manufacturing process and in final drug products. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Analytical Method
A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Method Validation
The developed analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure its suitability for the intended application.[4][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products, was evaluated.[4][5] Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7]
-
Linearity: The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
-
Accuracy: The accuracy of the method was determined by recovery studies, spiking a placebo matrix with known amounts of this compound at different concentration levels.[8]
-
Precision: The precision of the method was evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
-
Robustness: The robustness of the method was assessed by intentionally varying critical method parameters and evaluating the effect on the results.
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2. Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method.[6][7]
-
Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.
-
Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid.
Analyze all stressed samples along with an unstressed standard solution.
Caption: Workflow for forced degradation studies.
3. Linearity
-
Prepare a series of at least five concentrations of this compound working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
4. Accuracy (Recovery)
-
Prepare a placebo formulation without the active pharmaceutical ingredient (API).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three replicate samples for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
5. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. Calculate the RSD for the combined data from both days.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Determine the LOD and LOQ based on the signal-to-noise ratio.
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
Inject a series of diluted solutions of known concentrations and determine the concentrations that produce the required signal-to-noise ratio.
7. Robustness
-
Intentionally make small variations in the method parameters and evaluate the effect on the results.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic component)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability parameters for each condition.
Caption: General workflow for analytical method validation.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126879 |
| 100 | 1502506 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 14995 |
| Y-intercept | 587 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) (Mean ± SD, n=3) | % Recovery |
| 80% | 8.0 | 7.95 ± 0.04 | 99.38 |
| 100% | 10.0 | 9.92 ± 0.06 | 99.20 |
| 120% | 12.0 | 11.98 ± 0.05 | 99.83 |
| Mean % Recovery | 99.47 |
Table 3: Precision Data
| Parameter | % RSD (n=6) |
| Repeatability (Intra-day) | 0.45 |
| Intermediate Precision (Inter-day) | 0.78 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Table 5: Robustness Data
| Parameter Varied | Variation | System Suitability Parameter (Tailing Factor) | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9 | 1.08 | 1.2 |
| 1.1 | 1.05 | 1.1 | |
| Mobile Phase (% Acetonitrile) | 58 | 1.10 | 1.5 |
| 62 | 1.06 | 1.3 | |
| Column Temperature (°C) | 28 | 1.07 | 0.9 |
| 32 | 1.05 | 0.8 | |
| Detection Wavelength (nm) | 233 | 1.06 | 1.4 |
| 237 | 1.06 | 1.2 |
The developed HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for the routine analysis of this compound.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
Application Notes and Protocols: 3-Hydroxy-5-methylbenzamide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. While specific data on 3-Hydroxy-5-methylbenzamide as a lead compound is not extensively documented in publicly available literature, its structural features—a hydroxyl group and a methyl group on the phenyl ring—present key opportunities for chemical modification and development as an enzyme inhibitor. This document provides a representative framework for utilizing this compound in the design and synthesis of novel enzyme inhibitors, drawing upon established protocols for related benzamide derivatives.
Based on the known targets of structurally similar benzamide compounds, potential enzyme classes that could be targeted for inhibition by derivatives of this compound include Histone Deacetylases (HDACs), Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), and Sirtuins.[1][2][3][4][5][6] These enzymes are implicated in a range of pathologies, from cancer to neurodegenerative diseases.
General Synthetic Approach for Derivative Library
A common strategy to explore the potential of a lead compound like this compound is to generate a library of derivatives by modifying its functional groups. The hydroxyl and amide moieties are primary points for chemical elaboration. A generalized synthetic scheme is presented below.
Diagram: General Synthetic Workflow
References
- 1. This compound | C8H9NO2 | CID 58911384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempublishers.com [chempublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Growing Single Crystals of 3-Hydroxy-5-methylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for growing single crystals of 3-Hydroxy-5-methylbenzamide, a crucial step for structural elucidation and solid-state characterization in drug development. The following methods are adapted from established techniques for small organic molecules and benzamide derivatives.
Introduction
Single crystal X-ray diffraction is an essential analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. The quality of the resulting diffraction data is directly dependent on the quality of the single crystal. This compound, as a potential active pharmaceutical ingredient (API), requires precise structural analysis to understand its polymorphism, stability, and solubility—all critical factors in drug development.[1][2] This guide details several common and effective methods for obtaining high-quality single crystals of this compound.
Compound Properties
A summary of the physical and chemical properties of this compound is presented below. This information is critical for selecting appropriate solvents and crystallization conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem[3] |
| Molecular Weight | 151.16 g/mol | PubChem[3] |
| Appearance | White crystalline solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in water and non-polar solvents like hexane.[4] | Inferred from related compounds |
Crystallization Techniques: Protocols and Expected Outcomes
Several techniques can be employed for the crystallization of organic compounds.[1][5][6][7] The choice of method depends on the compound's properties and the desired crystal size and quality. The following are detailed protocols for the most common and applicable techniques for this compound.
Slow Evaporation Method
This is the simplest and most common crystallization technique.[5][8] It is effective for compounds that are stable at room temperature and do not readily form supersaturated solutions that lead to precipitation.
Protocol:
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate). A suitable solvent is one in which the compound is moderately soluble at room temperature. For benzamide derivatives, ethanol is often a good starting point.[9]
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Ensure all the solid has dissolved. Gentle warming can be used to increase solubility, but the solution should be allowed to cool back to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment.
-
Crystal Harvesting: Monitor the vessel over several days to weeks. Once crystals of a suitable size have formed, carefully remove them from the solution using a spatula or forceps and dry them on a filter paper.
Expected Outcomes:
| Parameter | Expected Result |
| Crystal Size | 0.1 - 2 mm |
| Crystal Quality | Good to excellent, often with well-defined facets |
| Timeframe | 3 days - 2 weeks |
| Success Rate | High for many organic compounds |
Slow Cooling Method
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[2][5][10]
Protocol:
-
Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature but high solubility at an elevated temperature (e.g., 40-60 °C).
-
Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at the elevated temperature.
-
Filtration: Hot-filter the solution to remove any undissolved impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. This can be achieved by placing the crystallization vessel in a Dewar flask filled with warm water or by using a programmable heating block.
-
Crystal Harvesting: Once the solution has reached room temperature and crystals have formed, they can be harvested as described previously.
Expected Outcomes:
| Parameter | Expected Result |
| Crystal Size | 0.5 - 5 mm |
| Crystal Quality | Can be excellent, but rapid cooling can lead to smaller or lower quality crystals |
| Timeframe | 1 - 3 days |
| Success Rate | Dependent on the temperature-solubility profile of the compound |
Vapor Diffusion Method
This method is particularly useful for small quantities of material and for compounds that are difficult to crystallize by other means.[5][8][11][12][13] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.
Protocol:
-
Solvent System Selection:
-
Solvent: Choose a solvent in which this compound is readily soluble (e.g., methanol, acetone).
-
Anti-solvent: Select a more volatile solvent in which the compound is insoluble (e.g., diethyl ether, hexane).
-
-
Setup:
-
Dissolve the compound in a small amount of the primary solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of the anti-solvent.
-
-
Crystallization: The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Expected Outcomes:
| Parameter | Expected Result |
| Crystal Size | 0.1 - 1 mm |
| Crystal Quality | Often yields high-quality, single crystals |
| Timeframe | 2 days - 1 week |
| Success Rate | Good for challenging compounds |
Anti-Solvent Crystallization Method
In this technique, a solvent in which the compound is poorly soluble (the anti-solvent) is slowly added to a solution of the compound, causing it to precipitate out.[1]
Protocol:
-
Solvent System Selection:
-
Solvent: Dissolve this compound in a good solvent.
-
Anti-solvent: Choose a miscible solvent in which the compound is insoluble.
-
-
Solution Preparation: Prepare a concentrated solution of the compound.
-
Crystallization: Slowly add the anti-solvent to the solution with gentle stirring until the solution becomes slightly turbid. Then, add a small amount of the primary solvent to redissolve the precipitate. Seal the container and allow it to stand undisturbed. Alternatively, the anti-solvent can be layered on top of the solution, allowing for slow diffusion at the interface.
-
Crystal Harvesting: Collect the crystals that form.
Expected Outcomes:
| Parameter | Expected Result |
| Crystal Size | Variable, can produce microcrystals or larger single crystals depending on the rate of addition |
| Crystal Quality | Can be variable |
| Timeframe | 1 - 5 days |
| Success Rate | Moderate, requires careful control of addition rate |
Visualizing the Experimental Workflows
To aid in the understanding of these protocols, the following diagrams illustrate the key steps in each crystallization technique.
Caption: Workflow for the Slow Evaporation Method.
Caption: Workflow for the Slow Cooling Method.
Caption: Workflow for the Vapor Diffusion Method.
Troubleshooting and Considerations
-
Oiling Out: If the compound separates as an oil instead of a solid, try using a more dilute solution, a different solvent, or a slower rate of crystallization.
-
Too Many Small Crystals: This is often due to rapid nucleation. To encourage the growth of fewer, larger crystals, reduce the rate of solvent evaporation or cooling, or decrease the initial concentration. Using a seed crystal can also promote the growth of a single large crystal.[14]
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating more solvent or using a higher initial concentration. Seeding the solution with a small crystal of the compound can also initiate crystallization.
-
Polymorphism: Be aware that different crystallization conditions (solvent, temperature, etc.) can lead to the formation of different crystal polymorphs.[1][15][16] It is crucial to characterize the resulting crystals to ensure the desired form has been obtained.
By following these protocols and considering the key variables, researchers can increase the likelihood of obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis and other solid-state characterization techniques vital for pharmaceutical development.
References
- 1. syrris.com [syrris.com]
- 2. bia.si [bia.si]
- 3. This compound | C8H9NO2 | CID 58911384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 8. unifr.ch [unifr.ch]
- 9. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 13. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 14. Crystal growth - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vivo Experimental Design for Testing Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Benzamide Derivatives
Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities. They are structurally characterized by a benzamide moiety and are investigated for various therapeutic applications, including as antipsychotics, antiemetics, and more recently, as anticancer agents through mechanisms like PARP (Poly (ADP-ribose) polymerase) inhibition.[1][2][3] Given their diverse biological targets, a robust and well-defined in vivo experimental design is crucial for the preclinical assessment of their efficacy and safety.
These application notes provide a comprehensive guide to designing and executing in vivo studies for benzamide derivatives, covering initial toxicity assessments, pharmacokinetic profiling, and efficacy evaluation in relevant disease models.
Core Principles of In Vivo Experimental Design
A successful in vivo study hinges on careful planning and adherence to established principles. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and clear definition of pharmacokinetic and pharmacodynamic endpoints. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.[4][5]
Key Stages of In Vivo Testing:
-
Maximum Tolerated Dose (MTD): Establishes the highest dose that does not cause unacceptable toxicity.[6][7]
-
Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]
-
Efficacy Studies: Evaluates the therapeutic effect of the compound in a relevant disease model.
Signaling Pathways Targeted by Benzamide Derivatives
Benzamide derivatives can modulate various signaling pathways. For instance, certain derivatives act as PARP inhibitors, which are critical in the DNA damage response (DDR). Others function as dopamine D2 receptor antagonists, a key mechanism for antipsychotic drugs.[1][9]
Figure 1: Simplified PARP-1 signaling pathway in response to DNA damage and its inhibition by a benzamide-based PARP inhibitor.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a benzamide derivative that can be administered without causing overt signs of toxicity or mortality in mice.[4][10] This dose is crucial for planning subsequent efficacy studies.[6]
Materials:
-
Benzamide derivative
-
Vehicle solution (e.g., 0.5% HPMC)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c), n=3-5 per group[11]
-
Standard animal housing and care facilities
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Scale for body weight measurement
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week.
-
Group Assignment: Randomly assign mice to dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group.[11]
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first few hours post-dosing and then daily for 7-14 days.[4][10]
-
Body Weight Measurement: Record body weights daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[11]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% loss in body weight.[7]
Figure 2: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To characterize the pharmacokinetic profile of the benzamide derivative in plasma after a single dose administration.[5][12]
Materials:
-
Benzamide derivative
-
Vehicle solution
-
Cannulated mice or rats for serial blood sampling
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS or other bioanalytical instrumentation
Methodology:
-
Animal Preparation: Use animals of the same strain and sex as in the MTD and efficacy studies.
-
Dose Administration: Administer a single dose of the benzamide derivative, typically at a fraction of the MTD, via the intended route (e.g., intravenous (i.v.) and oral (p.o.)).[13]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the benzamide derivative in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.[5]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description | Benzamide Derivative A (10 mg/kg p.o.) |
| Cmax (ng/mL) | Maximum plasma concentration | 1500 |
| Tmax (h) | Time to reach Cmax | 1.0 |
| AUC0-t (ng*h/mL) | Area under the curve to the last time point | 7500 |
| t1/2 (h) | Elimination half-life | 4.5 |
| CL/F (L/h/kg) | Apparent total clearance | 1.33 |
Protocol 3: Xenograft Tumor Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of a benzamide derivative in an in vivo cancer model.[14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[14]
-
Human cancer cell line (e.g., HGC-27 for gastric cancer)[3]
-
Matrigel or similar basement membrane matrix
-
Benzamide derivative and vehicle
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Implantation: Culture the selected cancer cell line and implant cells subcutaneously into the flank of the mice.[14]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomize mice into treatment groups (vehicle control, positive control, and different doses of the benzamide derivative).
-
Treatment: Administer the treatment as per the determined schedule and dose (based on MTD and PK data).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight and Health Monitoring: Monitor animal health and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1800 ± 250 | - |
| Positive Control | Varies | 450 ± 100 | 75% |
| Benzamide Deriv. A | 20 | 900 ± 150 | 50% |
| Benzamide Deriv. A | 40 | 630 ± 120 | 65% |
Protocol 4: Behavioral Assessment for CNS-Targeting Benzamides
Objective: To assess the antipsychotic-like effects of a benzamide derivative using the conditioned avoidance response (CAR) test.[9][15]
Materials:
-
Rats or mice
-
A two-way shuttle box with a grid floor capable of delivering a mild footshock (unconditioned stimulus, US) and a cue (e.g., light or tone) as the conditioned stimulus (CS).[15]
-
Benzamide derivative, vehicle, and a positive control (e.g., haloperidol).
Methodology:
-
Acquisition Training: Train the animals to associate the CS with the US. The animal learns to cross to the other side of the shuttle box upon presentation of the CS to avoid the footshock.
-
Drug Administration: Once the animals have acquired the avoidance response, administer the benzamide derivative, vehicle, or positive control.
-
Testing: Place the animal back in the shuttle box and present the CS.
-
Data Collection: Record the number of successful avoidance responses (crossing during the CS) and escape responses (crossing during the US).
-
Data Analysis: A selective suppression of the avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[9][15]
Data Presentation: Conditioned Avoidance Response
| Treatment Group | Dose (mg/kg) | % Avoidance Response | % Escape Response |
| Vehicle Control | - | 85 ± 10 | 98 ± 2 |
| Haloperidol | 0.5 | 20 ± 8 | 95 ± 5 |
| Benzamide Deriv. B | 10 | 60 ± 12 | 97 ± 3 |
| Benzamide Deriv. B | 20 | 35 ± 9 | 96 ± 4 |
Conclusion
The in vivo evaluation of benzamide derivatives requires a systematic, multi-step approach. Beginning with toxicity studies to establish a safe dose range, followed by pharmacokinetic analysis to understand drug exposure, and culminating in well-designed efficacy studies in relevant disease models. The protocols and data presentation formats outlined here provide a robust framework for researchers to generate reliable and reproducible data, facilitating the advancement of promising benzamide derivatives towards clinical development.
References
- 1. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmidex.com [pharmidex.com]
- 13. Murine Pharmacokinetic Studies [bio-protocol.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-5-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hydroxy-5-methylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic approaches to this compound:
-
Route 1: Acylation of an Aminophenol. This involves the reaction of 3-amino-5-methylphenol with a suitable acylating agent, such as benzoyl chloride or benzoic anhydride. This is often a preferred route due to the higher nucleophilicity of the amino group compared to the hydroxyl group, leading to selective N-acylation.
-
Route 2: Amidation of a Benzoic Acid. This route utilizes 3-hydroxy-5-methylbenzoic acid and an amine source, such as ammonia or an ammonium salt. This reaction typically requires a coupling agent to activate the carboxylic acid.
Q2: How can I avoid O-acylation as a side reaction?
A2: O-acylation, the reaction at the hydroxyl group, is a common side reaction, particularly when using highly reactive acylating agents. To minimize this:
-
Control of Reaction Conditions: The choice of base is crucial. In the acylation of aminophenols, using a non-nucleophilic organic base like pyridine or triethylamine is common. The reaction medium's pH can also influence the selectivity; in acidic medium, the amine group is protonated, reducing its nucleophilicity and potentially favoring O-acylation, while in a basic medium, the phenolic proton can be abstracted, increasing the nucleophilicity of the oxygen.[1][2]
-
Choice of Reagents: Using a milder acylating agent or employing a protecting group strategy for the hydroxyl function can prevent O-acylation. However, this adds extra steps to the synthesis.
-
Order of Addition: Adding the acylating agent slowly to the solution of the aminophenol can help to control the reaction and improve selectivity.
Q3: What are some common impurities I might encounter and how can I identify them?
A3: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities in the synthesis of this compound include:
-
Starting Materials: Unreacted 3-amino-5-methylphenol or 3-hydroxy-5-methylbenzoic acid.
-
O-acylated Product: 3-benzoyloxy-5-methylbenzamide, resulting from reaction at the hydroxyl group.
-
Di-acylated Product: Impurities formed from acylation at both the amine and hydroxyl groups.
-
Hydrolysis Products: If the reaction is worked up with water, hydrolysis of the acylating agent or the product can occur.
These impurities can be identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors, from incomplete reactions to product loss during workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature.- Ensure efficient stirring. | Increased conversion of starting materials to product. |
| Poor Reagent Activity | - Use fresh or newly opened reagents, especially for hygroscopic or reactive compounds like acyl chlorides.- For amidation of carboxylic acids, screen different coupling reagents (e.g., DCC, EDC, HATU). | Improved reaction rate and yield. |
| Suboptimal Reaction Conditions | - Optimize the solvent. Aprotic solvents like acetonitrile or dichloromethane are often suitable.- Adjust the stoichiometry of the reagents. An excess of one reagent may be necessary. | Enhanced reaction efficiency and minimized side reactions. |
| Product Loss During Workup | - If performing a liquid-liquid extraction, ensure the correct pH to keep the product in the organic layer.- For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Methanol is often a good starting point for recrystallization of such compounds. | Maximized recovery of the purified product. |
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Presence of Significant O-acylation Impurity
The formation of the O-acylated isomer is a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Highly Reactive Acylating Agent | - Switch to a less reactive acylating agent (e.g., from acyl chloride to an acid anhydride).- Use a coupling agent with the corresponding carboxylic acid for a more controlled reaction. | Increased selectivity for N-acylation. |
| Inappropriate Base | - Use a non-nucleophilic base like triethylamine or pyridine.- Avoid strong bases that can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. | Minimized formation of the O-acylated byproduct. |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). | Reduced rate of the undesired O-acylation reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of 3-amino-5-methylphenol
This protocol is adapted from the synthesis of a structurally similar compound.
Materials:
-
3-amino-5-methylphenol
-
Benzoyl chloride
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Methanol (for recrystallization)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylphenol (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous pyridine (1.1 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain this compound as a solid.
Experimental Workflow: Acylation of 3-amino-5-methylphenol
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Synthesis of this compound via Amidation of 3-hydroxy-5-methylbenzoic acid
This is a general protocol using a standard coupling agent.
Materials:
-
3-hydroxy-5-methylbenzoic acid
-
Ammonium chloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (or another non-nucleophilic base)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add triethylamine (2.5 eq) and stir the mixture at room temperature for 10 minutes.
-
Add the coupling agent (DCC or EDC, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the urea byproduct (if using DCC).
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the effect of reaction temperature and time on the yield of a model benzamide synthesis. While not specific to this compound, it illustrates general trends that can be expected.
Table 1: Effect of Reaction Temperature on a Model Benzamide Synthesis
| Temperature (°C) | Reaction Time (min) | Solvent | Crude Yield (%) |
| 75 | 15 | Ethyl Acetate | 85 |
| 100 | 15 | Ethyl Acetate | 92 |
| 125 | 15 | Ethyl Acetate | 88 |
| 150 | 15 | Ethyl Acetate | 83 |
Table 2: Effect of Reaction Time on a Model Benzamide Synthesis at 100°C
| Temperature (°C) | Reaction Time (min) | Solvent | Crude Yield (%) |
| 100 | 2 | Ethyl Acetate | 75 |
| 100 | 5 | Ethyl Acetate | 88 |
| 100 | 10 | Ethyl Acetate | 91 |
| 100 | 15 | Ethyl Acetate | 92 |
Note: The data in Tables 1 and 2 are based on a model synthesis of 2-amino-N-benzylbenzamide and are intended to illustrate general trends.
References
Technical Support Center: Purification of 3-Hydroxy-5-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Hydroxy-5-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities largely depend on the synthetic route. Assuming the amidation of 3-hydroxy-5-methylbenzoic acid, likely impurities include:
-
Unreacted 3-hydroxy-5-methylbenzoic acid: The starting material may not have fully reacted.[1][2]
-
Coupling agents and byproducts: If peptide coupling reagents (e.g., DCC, EDC) are used, byproducts like dicyclohexylurea (DCU) can be present.
-
Residual solvents: Solvents used in the reaction and workup (e.g., DMF, DCM, ethyl acetate) may be retained in the crude product.
-
Side-reaction products: Minor side reactions could lead to other structurally related impurities.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of impurities.
-
Recrystallization: Ideal for removing small amounts of impurities if a suitable solvent is found. It is often a good first choice for crystalline solids.
-
Column Chromatography: A versatile technique for separating the desired product from a mixture of impurities, especially those with different polarities.[3][4][5][6]
-
Liquid-Liquid Extraction: Useful for removing acidic or basic impurities. For instance, an acidic wash can remove unreacted carboxylic acid.[7][8][9][10]
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purity. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your product and impurities. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume is used. | Try a more polar solvent or a solvent mixture.[11][12] Gradually add more hot solvent until the product dissolves. |
| Product oils out upon cooling. | The solution is supersaturated, or the cooling is too rapid. The solvent may be too non-polar. | Reheat the solution to dissolve the oil, add a small amount of a more suitable co-solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | The solution is too dilute, or the product is highly soluble in the solvent at room temperature. | Concentrate the solution by boiling off some solvent. Try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of pure product. | The product is partially soluble in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The chosen eluent system has incorrect polarity. | Optimize the eluent system using TLC first. A good starting point for polar compounds is a mixture of ethyl acetate and hexane.[13] Adjust the ratio to achieve a good separation of spots on the TLC plate. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Cracked or channeled column packing. | Improper packing of the stationary phase (silica gel or alumina). | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility at 25°C | Solubility at 78°C (Boiling) | Crystal Formation on Cooling |
| Water | Sparingly Soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate/Hexane (1:1) | Slightly Soluble | Soluble | Very Good |
| Toluene | Insoluble | Slightly Soluble | Fair |
Column Chromatography Protocol
-
TLC Analysis: Determine a suitable eluent system using TLC. For this compound, a starting point could be 30-50% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Table 2: Column Chromatography Parameters (Hypothetical Data)
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent | 40% Ethyl Acetate in Hexane (Isocratic) |
| Crude Product Load | 1.0 g |
| Purity (Crude) | 85% |
| Yield (Purified) | 0.75 g (75%) |
| Purity (Purified) | >98% |
Purification Workflow and Troubleshooting Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization.
References
- 1. PubChemLite - 3-hydroxy-5-methylbenzoic acid (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 2. 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cup.edu.cn [cup.edu.cn]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Benzamides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in substituted benzamide synthesis?
A1: Impurities in substituted benzamide synthesis can originate from several sources:
-
Reagents: Byproducts from coupling reagents are a primary source of impurities. Unreacted starting materials, such as the carboxylic acid or amine, can also contaminate the final product.
-
Side Reactions: Undesired chemical transformations can lead to the formation of impurities. Common side reactions include racemization of chiral centers, dehydration of primary amide side chains to nitriles, and the formation of regioisomers in reactions involving substituted aromatic rings.
-
Solvents: Residual solvents from the reaction or purification steps are a common type of impurity. In some cases, the solvent itself can degrade under reaction conditions to produce impurities, such as the formation of dimethylamine from the pyrolysis of dimethylformamide (DMF).
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature or pH, can promote the formation of byproducts. For example, some intermediates may be susceptible to acid-catalyzed decomposition.
Q2: I am using a carbodiimide coupling reagent (e.g., DCC, EDC, DIC) and see an insoluble white precipitate in my reaction mixture. What is it and how do I remove it?
A2: The white precipitate is most likely the urea byproduct of the carbodiimide reagent (e.g., dicyclohexylurea (DCU) from DCC).[1][2] These byproducts are often insoluble in common organic solvents.[1]
-
For DCC: The resulting dicyclohexylurea is nearly insoluble in most organic solvents and can often be removed by filtration.[1][2]
-
For EDC: The urea byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, allowing for its removal through an aqueous workup.[2]
-
For DIC: The diisopropylurea byproduct is more soluble in organic solvents than DCU, making filtration less effective.[2] Purification is typically achieved through column chromatography or by washing the organic layer with dilute acid (e.g., 0.5 N HCl).[3]
Q3: My starting amine has a chiral center. How can I prevent racemization during the amide coupling reaction?
A3: Racemization is a known risk when activating carboxylic acids, especially with carbodiimide reagents.[1][2] To minimize or prevent this, you can:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogs can suppress racemization.[1][2]
-
Choose Alternative Coupling Reagents: Phosphonium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are known to cause minimal racemization.[1] However, be aware that BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]
Q4: I am performing a Schotten-Baumann reaction with an acid chloride and an amine. What are the potential side products?
A4: The Schotten-Baumann reaction is a robust method for amide synthesis, but impurities can arise.
-
Hydrolysis of the Acid Chloride: Acid chlorides are highly reactive and can be hydrolyzed by water to the corresponding carboxylic acid, especially if the reaction conditions are not anhydrous.[4]
-
Diacylation: If the amine is primary, there is a possibility of diacylation, where two acyl groups are added to the nitrogen, especially if an excess of the acid chloride is used.
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted amine and acid chloride (or its hydrolysis product) in the mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected peaks in NMR/LC-MS corresponding to coupling reagent byproducts.
-
Symptoms: You observe signals in your analytical data that do not correspond to your starting materials or desired product. The mass of these impurities may correspond to the urea byproduct of your carbodiimide reagent or other reagent-derived impurities.
-
Root Cause: Incomplete removal of coupling reagent byproducts during workup and purification.
-
Solutions:
-
Optimize Workup: For water-soluble byproducts (e.g., from EDC), ensure thorough aqueous washes. For less soluble byproducts, washing the organic layer with dilute acid or base can help.
-
Purification: Column chromatography is often effective for removing these byproducts.[3] For DCC-derived urea, filtration is a key step.[1]
-
Issue 2: Low yield and presence of unreacted starting materials.
-
Symptoms: Your final product is contaminated with significant amounts of the starting carboxylic acid and/or amine, and the overall yield is low.
-
Root Cause: Inefficient amide bond formation. This could be due to several factors:
-
Insufficient Activation: The coupling reagent may not be effectively activating the carboxylic acid.
-
Steric Hindrance: Bulky substituents on the carboxylic acid or amine can slow down the reaction.
-
Deactivation of the Amine: If the reaction generates acid (e.g., in the Schotten-Baumann reaction), the amine can be protonated, rendering it non-nucleophilic.
-
-
Solutions:
-
Change Coupling Reagent: If one coupling reagent is not effective, another may provide better results.
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for sterically hindered substrates.
-
Add a Base: In reactions that produce acid, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is crucial to neutralize the acid and ensure the amine remains reactive.[5]
-
Issue 3: Formation of a nitrile byproduct.
-
Symptoms: You observe a byproduct with a mass corresponding to the loss of water from your primary amide. This is particularly relevant when your molecule contains a primary amide side chain (e.g., asparagine or glutamine residues in peptide synthesis).
-
Root Cause: Dehydration of the primary amide by the coupling reagent, especially carbodiimides like DCC and DIC.[1][2]
-
Solutions:
-
Avoid Carbodiimides: Use a different class of coupling reagent, such as a phosphonium-based reagent (e.g., BOP), which does not cause this side reaction.[1]
-
Control Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of this side reaction.
-
Data Presentation
Table 1: Common Coupling Reagents and Their Byproducts
| Coupling Reagent | Abbreviation | Byproduct | Solubility of Byproduct |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| Diisopropylcarbodiimide | DIC | Diisopropylurea | Soluble in many organic solvents |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Soluble in many organic solvents |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Substituted Benzamides
Recrystallization is a powerful technique for purifying solid benzamide products from soluble impurities.
-
Solvent Selection: Choose a solvent in which your benzamide product is sparingly soluble at room temperature but highly soluble when heated.[6] Common solvents for benzamides include water, ethanol, or mixtures thereof. Test small amounts of your product in different solvents to find the ideal one.
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8] If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[6]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of substituted benzamides.
Caption: A troubleshooting decision tree for identifying and addressing common impurities in benzamide synthesis.
References
Technical Support Center: Optimizing N-Methylation of Benzamides
Welcome to the technical support center for the N-methylation of benzamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the N-methylation of benzamides, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low to No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Base: The base may not be strong enough to deprotonate the amide, or an insufficient amount was used. 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. 4. Poor Reagent Quality: The methylating agent or solvent may be of low purity or contain inhibitors. | 1. Catalyst Management: Use a fresh batch of catalyst or test its activity on a known substrate. Ensure proper storage conditions (e.g., inert atmosphere). 2. Base Selection: Switch to a stronger base (e.g., Cs₂CO₃ can be more effective than KOH).[1] Ensure the correct stoichiometry of the base is used. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. 4. Reagent Purity: Use high-purity, anhydrous solvents and fresh methylating agents. |
| Formation of Byproducts (Over-methylation) | 1. Highly Reactive Methylating Agent: Traditional methylating agents like methyl iodide can be too reactive, leading to the formation of N,N-dimethylated products.[1] 2. Strong Basic Conditions: Strong bases can lead to multiple deprotonations and subsequent methylations. 3. Prolonged Reaction Time: Leaving the reaction for too long can promote over-methylation. | 1. Reagent Choice: Consider using a milder and more selective methylating agent such as phenyl trimethylammonium iodide (PhMe₃NI).[1][2] 2. Base Optimization: Use a milder base or a stoichiometric amount to control the reaction. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to stop it once the desired product is formed. |
| Poor Selectivity (Mono- vs. Di-methylation) | 1. Nature of the Substrate: The electronic and steric properties of the benzamide can influence selectivity. 2. Reaction Conditions: The choice of solvent, base, and temperature can affect the selectivity of the methylation. | 1. Method Selection: Employ methods known for high monoselectivity, such as using quaternary ammonium salts as methylating agents.[1][2] These have been shown to be highly selective for mono-N-methylation.[1] 2. Condition Screening: Perform a systematic screening of reaction parameters (solvent, base, temperature) to find the optimal conditions for your specific substrate. |
| Side Reactions | 1. Hydrolysis of Amide: Presence of water can lead to hydrolysis of the benzamide starting material or product. 2. Reaction with Functional Groups: Other functional groups in the molecule may react with the methylating agent or base. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups to prevent unwanted side reactions. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The N-methylated product and the starting benzamide may have very similar polarities, making chromatographic separation challenging. 2. Formation of Emulsions during Workup: The reaction mixture may form stable emulsions during aqueous workup, complicating extraction. 3. Byproduct Interference: Byproducts from the methylating agent can co-elute with the desired product. For example, N,N-dimethylamine is a byproduct when using PhMe₃NI.[1] | 1. Chromatography Optimization: Use a different solvent system for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization. 2. Workup Modification: Add brine (saturated NaCl solution) to break up emulsions. 3. Byproduct Removal: The byproduct N,N-dimethylamine can be removed by a mild acidic workup to form its water-soluble HCl salt.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for N-methylation of benzamides?
Several methods are available, each with its advantages and disadvantages. Some of the most common include:
-
Using Quaternary Ammonium Salts (e.g., PhMe₃NI): This method is known for its excellent monoselectivity, high yields, and the use of a safe, non-toxic, and easy-to-handle methylating agent.[1][2]
-
Catalytic Methylation with Methanol: This approach utilizes methanol as a green and sustainable methylating agent in the presence of a transition metal catalyst, such as cobalt or ruthenium.[3][4]
-
Using Formic Acid: Selective N-methylation can be achieved using formic acid as a sustainable methylating agent over a Pd/In₂O₃ catalyst.[5]
-
Copper-Catalyzed Methylation with Peroxides: This method uses peroxides as the methylating reagent in the presence of a copper catalyst.[6]
Q2: How can I avoid the use of toxic methylating agents like methyl iodide or dimethyl sulfate?
To avoid highly toxic and carcinogenic reagents, you can opt for safer alternatives such as:
-
Phenyl trimethylammonium iodide (PhMe₃NI): A solid, easy-to-handle reagent.[1][2]
-
Methanol: A greener and more sustainable C1 source, often used in catalytic systems.[3][4]
-
Formic Acid: A safe and sustainable methylation agent.[5]
Q3: My benzamide substrate is not very reactive. How can I improve the yield?
For less reactive substrates, consider the following:
-
Higher Reaction Temperature: Increasing the temperature can help overcome the activation barrier.
-
Stronger Base: A stronger base might be necessary to efficiently deprotonate the amide.
-
More Active Catalyst: If using a catalytic method, ensure the catalyst is active or consider a more reactive catalyst system.
-
Longer Reaction Time: Some reactions may simply require more time to reach completion. Monitor the reaction to avoid decomposition.
Q4: Can I selectively methylate a primary amide to the mono-methylated product?
Yes, achieving high monoselectivity is a common challenge but can be addressed by:
-
Choosing a selective reagent: Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be highly effective for monoselective N-methylation of primary amides.[1][2] Even when attempting to force a second methylation on the mono-methylated product, the reaction proceeds poorly.[1]
-
Careful control of reaction conditions: Optimizing the stoichiometry of reagents, reaction time, and temperature can favor the formation of the mono-methylated product.
Experimental Protocols
Protocol 1: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is adapted from a method known for its high monoselectivity.[1][2]
Materials:
-
Benzamide substrate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2 equiv).[2]
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.23 M).[1]
-
Place the reaction vial in a preheated oil bath at 120°C and stir for 16-24 hours.[1]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with a mild acidic solution (e.g., 1 M HCl) to convert the N,N-dimethylamine byproduct into its water-soluble salt.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cobalt-Catalyzed N-Methylation using Methanol
This protocol utilizes a more sustainable methylating agent.[3]
Materials:
-
Benzamide substrate
-
Cobalt(II) bromide (CoBr₂)
-
tris[2-(diphenylphosphino)ethyl]phosphine (PP₃) ligand
-
Cesium carbonate (Cs₂CO₃)
-
Methanol/m-xylene solvent mixture (1:1 v/v)
-
Argon or Nitrogen gas
-
Screw-cap reaction tube
Procedure:
-
To an oven-dried 9 mL screw-cap tube containing a magnetic stir bar, add the benzamide (0.5 mmol), CoBr₂ (5.0 mol%), PP₃ ligand (5.0 mol%), and Cs₂CO₃ (1.0 equiv).[3]
-
Add the methanol/m-xylene solvent mixture (2.5 mL).[3]
-
Seal the tube and place it in a preheated oil bath at 140°C for the specified time (monitor by TLC or LC-MS).[3]
-
After completion, cool the tube to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Summary Tables
Table 1: Comparison of Different N-Methylation Methods for Benzamide
| Method | Methylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Quaternary Ammonium Salt | PhMe₃NI | None | Cs₂CO₃ | Toluene | 120 | 16-24 | up to 91 | [1] |
| Cobalt Catalysis | Methanol | CoBr₂/PP₃ | Cs₂CO₃ | Methanol/m-xylene | 140 | Varies | up to 99 | [3] |
| Palladium Catalysis | Formic Acid | Pd/In₂O₃ | None | - | Varies | Varies | Good to Excellent | [5] |
| Copper Catalysis | Peroxides (DCP) | CuCl | None | C₆H₅Cl | 130 | 12 | up to 83 | [6] |
Table 2: Substrate Scope for N-Methylation using PhMe₃NI
| Substrate (Benzamide Derivative) | Yield of Mono-methylated Product (%) |
| 4-Fluorobenzamide | 85 |
| 4-Chlorobenzamide | 91 |
| 4-Bromobenzamide | 88 |
| 4-Iodobenzamide | 84 |
| 4-Nitrobenzamide | 75 |
| 4-Methoxybenzamide | 82 |
| Naphthalenecarboxamide | 86 |
| Hexanamide (Aliphatic) | 67 |
| Data sourced from[1] |
Visualizations
Caption: Troubleshooting workflow for N-methylation of benzamides.
Caption: Experimental workflow for N-methylation using PhMe₃NI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting Peak Tailing in HPLC Analysis of Benzamide Compounds: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address peak tailing issues encountered during the HPLC analysis of benzamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic problem where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A symmetrical, ideal Gaussian peak has a tailing factor of 1.0. A tailing factor greater than 1.2 is generally considered significant tailing.[2] This distortion can compromise the accuracy and reproducibility of your results by making it difficult to determine the precise peak area and height.[1]
Q2: Why are my benzamide compound peaks tailing in reverse-phase HPLC?
A2: Benzamide compounds are often basic due to the presence of amine functional groups.[3][4] In reverse-phase HPLC, which typically uses silica-based columns, peak tailing of basic compounds is primarily caused by secondary interactions between the positively charged (protonated) basic analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4][5][6] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to a delayed elution for some of the analyte molecules and resulting in a tailing peak.[4]
Q3: Can the mobile phase pH affect the peak shape of my benzamide compounds?
A3: Absolutely. The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like benzamides.[7][8][9] At a mid-range pH, both the basic benzamide analyte can be protonated (positively charged) and the surface silanols can be deprotonated (negatively charged), maximizing the undesirable ionic interactions that cause tailing.[5][10] To minimize tailing, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.[8][11]
Q4: What is the ideal mobile phase pH for analyzing basic benzamide compounds to avoid peak tailing?
A4: To minimize peak tailing for basic compounds like benzamides, it is generally recommended to work at a low mobile phase pH, typically between 2 and 4.[3][4][12][13] At a low pH (e.g., below 3), the residual silanol groups on the silica surface are fully protonated (neutral), which significantly reduces their ability to interact with the positively charged basic analytes.[4][12] This leads to a more uniform interaction with the stationary phase and improved peak symmetry.
Q5: Are there any risks associated with operating at a very low pH?
A5: Yes, operating at a pH below 2 can lead to the hydrolysis and dissolution of the silica-based stationary phase, which can damage the column and shorten its lifespan.[7][12] It is crucial to use a column specifically designed for low pH conditions, often referred to as "acid-stable" or having proprietary bonding technologies to protect the silica surface.[4]
Q6: Besides adjusting the pH, what else can I do with the mobile phase to improve peak shape?
A6: Increasing the buffer concentration in your mobile phase can help to improve peak shape.[12][14] A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and reduce secondary interactions.[14] Additionally, you can consider using mobile phase additives, such as a small amount of triethylamine (TEA), which is a basic compound that can competitively bind to the active silanol sites and reduce their interaction with your benzamide analyte.[3] However, TEA is not compatible with mass spectrometry detectors.[15] Ion-pairing agents can also be used to form a neutral complex with the charged analyte, improving retention and peak shape.[16][17][18]
Q7: Can the choice of HPLC column affect peak tailing for benzamide compounds?
A7: Yes, the column chemistry plays a significant role. Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, non-polar group to make them less active.[4][19] Using a well-end-capped column is crucial for analyzing basic compounds.[4] Columns with a lower density of residual silanols, such as those made with high-purity silica (Type B), also exhibit reduced tailing.[3] Alternatively, you can explore stationary phases that are not silica-based, such as polymeric or hybrid columns, which are more resistant to extreme pH and have fewer or no silanol groups.[3]
Troubleshooting Guide
If you are experiencing peak tailing with your benzamide compounds, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Checks & Easy Fixes
-
Check for Column Overload: Inject a diluted sample. If the peak shape improves and becomes more symmetrical, you may be overloading the column.[20][21] Reduce the sample concentration or injection volume.
-
Inspect for System Issues: Ensure all fittings and connections are secure and there are no leaks. Extra-column dead volume from improper connections can contribute to peak broadening and tailing.[5]
-
Verify Sample Solvent: The sample solvent should ideally be the same as or weaker than the initial mobile phase. A stronger sample solvent can cause peak distortion.[5]
Step 2: Mobile Phase Optimization
If the initial checks do not resolve the issue, the next step is to optimize your mobile phase conditions.
| Parameter | Recommended Action | Rationale |
| pH | Lower the mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer (e.g., phosphate or formate).[4][14] | To protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic benzamide analyte.[12] |
| Buffer Concentration | Increase the buffer concentration (e.g., 25-50 mM).[12][14] | A higher ionic strength can help to mask the active silanol sites.[12] |
| Mobile Phase Additives | For UV detection, consider adding a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%). | TEA acts as a silanol-masking agent, competitively binding to the active sites.[3] |
| Ion-Pairing Agents | If pH adjustment is not effective, consider adding an ion-pairing agent (e.g., hexane sulfonic acid) to the mobile phase.[11][16] | Forms a neutral ion-pair with the charged analyte, which then interacts with the stationary phase via the hydrophobic mechanism, improving peak shape.[18] |
Step 3: Column Selection and Care
The choice of your HPLC column is critical for successfully analyzing basic compounds.
| Parameter | Recommended Action | Rationale |
| Column Chemistry | Use a modern, high-purity, end-capped C18 or C8 column.[4] | End-capping chemically deactivates the majority of residual silanol groups, reducing secondary interactions.[19] |
| Alternative Stationary Phases | Consider columns with alternative stationary phases such as polar-embedded, phenyl-hexyl, or hybrid silica-polymer columns.[2][3] | These phases offer different selectivities and can be more inert towards basic compounds. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds that might be causing peak distortion.[2] | Contaminants can interact with the analyte or alter the stationary phase surface. |
| Column Void | If peak tailing appears suddenly and is accompanied by a loss of efficiency, a void may have formed at the column inlet.[14] | A void disrupts the flow path of the sample, leading to band broadening and tailing.[21] Consider replacing the column. |
Visualizing the Problem and Solution
The Root of the Problem: Silanol Interactions
The following diagram illustrates the chemical interaction between a protonated benzamide compound and an ionized silanol group on the stationary phase, which is a primary cause of peak tailing.
Caption: Unwanted ionic interaction leading to peak tailing.
A Systematic Approach to Troubleshooting
This flowchart provides a logical workflow for systematically troubleshooting peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing.
By systematically addressing the potential causes outlined in this guide, researchers can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of benzamide compounds, leading to more accurate and reliable results.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. support.waters.com [support.waters.com]
- 11. researchgate.net [researchgate.net]
- 12. labcompare.com [labcompare.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 17. phenomenex.blog [phenomenex.blog]
- 18. welch-us.com [welch-us.com]
- 19. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 20. mastelf.com [mastelf.com]
- 21. silicycle.com [silicycle.com]
Preventing degradation of 3-Hydroxy-5-methylbenzamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Hydroxy-5-methylbenzamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The ideal storage temperature is between 10°C and 25°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing both a phenolic hydroxyl group and a benzamide group, the primary degradation routes are likely to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored degradation products, such as quinone-type compounds. Phenols are readily oxidized, and this process can be accelerated by oxidizing agents.
-
Hydrolysis: The amide group in the benzamide structure can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-hydroxy-5-methylbenzoic acid and ammonia.[2][3]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of chemical bonds.
Q3: Are there any visual indicators of this compound degradation?
Yes, a noticeable change in the color of the compound from its original appearance (typically a white or off-white solid) to a yellow or brownish hue can indicate oxidative degradation. The formation of clumps or a change in the physical state of the powder may suggest moisture absorption and potential hydrolysis.
Q4: How can I monitor the stability of my this compound sample?
Regularly monitoring the purity of your sample using a stability-indicating analytical method is the most reliable way to assess its integrity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A well-developed HPLC method can separate the intact compound from its degradation products, allowing for their quantification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation of the phenolic group. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Avoid sources of heat and metal contaminants. |
| Clumping or Caking of Powder | Moisture absorption, potentially leading to hydrolysis. | Ensure the container is tightly sealed. Store in a desiccator, especially in humid environments. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation. | Review storage conditions. Perform forced degradation studies to identify the degradation products and understand the degradation pathways. Consider purification of the sample if the degradation is significant. |
| Decrease in Assay Value/Purity | Degradation of the compound. | Re-evaluate storage and handling procedures. If the compound is in solution, assess the stability in the chosen solvent and at the storage temperature. |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound. Method optimization may be required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.[4][5][6][7]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidation | Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |
| Photodegradation | Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a defined period. |
Analysis: Analyze the stressed samples using the HPLC method described above to observe the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Side reactions to consider in the synthesis of benzamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide answers to common questions and solutions to problems you may encounter during your experiments.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired benzamide product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in benzamide synthesis can stem from several factors, from the choice of reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue:
1. Inefficient Amide Bond Formation:
-
Problem: The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures, which can lead to side reactions and degradation.
-
Solution: Employ a coupling reagent to activate the carboxylic acid. Common choices include carbodiimides (like DCC or EDC) or uronium/aminium salts (like HBTU or HATU).[1][2] For reactions involving acyl chlorides (Schotten-Baumann conditions), ensure the acyl chloride is freshly prepared or properly stored to prevent hydrolysis.[3][4]
2. Guanidinium Byproduct Formation with Coupling Reagents:
-
Problem: When using uronium/aminium-based coupling reagents like HBTU or HATU, the amine nucleophile can react with the coupling reagent itself, forming a stable guanidinium byproduct and consuming your amine.[5][6] This is a common cause of reduced yield.
-
Solution:
-
Choice of Base: The choice of base can significantly impact the extent of this side reaction. Sterically hindered, weaker bases are preferable. For instance, using 2,6-lutidine as a base can completely suppress guanidinium formation, whereas triethylamine (TEA) may allow for its formation.[5][6]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize the opportunity for the amine to react with the coupling agent.
-
Stoichiometry: Use a 1:1 molar ratio of the uronium agent to the carboxylic acid to avoid an excess of the coupling reagent that can react with the amine.[7]
-
3. Hydrolysis of Acyl Chloride:
-
Problem: Acyl chlorides, such as benzoyl chloride, are highly reactive and readily hydrolyze with any trace of moisture to form the unreactive benzoic acid.[3][8][9]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents.
4. Reaction with Solvent:
-
Problem: If using an alcohol as a solvent with an acyl chloride, the alcohol can act as a nucleophile, leading to the formation of an ester byproduct.
-
Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) when working with acyl chlorides.[3]
Experimental Protocol: General Procedure for Benzamide Synthesis using a Coupling Reagent (HATU)
-
Dissolve the benzoic acid derivative (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine (2 equivalents), to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add the amine (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, proceed with an aqueous workup to remove the coupling byproducts and any excess reagents.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Impact of Base on Guanidinium Byproduct Formation in Amide Coupling with HATU and HBTU
| Coupling Reagent | Base | Amide Product Yield (%) | Guanidinium Byproduct Yield (%) |
| HATU | Triethylamine | 86 | <1 |
| HBTU | Triethylamine | 84 | 4 |
| HATU | 2,6-Lutidine | 87 | 0 |
| HBTU | 2,6-Lutidine | 83 | 0 |
Data compiled from studies on intermolecular competition reactions.[5][6]
FAQ 2: Epimerization of Chiral Centers
Question: My benzamide derivative has a chiral center, and I am observing significant epimerization (racemization). How can I prevent this?
Answer:
Epimerization is a critical issue when synthesizing chiral benzamide derivatives, particularly those derived from amino acids. The primary mechanism for this loss of stereochemical integrity is through the formation of an oxazolone intermediate.
Mechanism of Epimerization:
The activated carboxylic acid, especially if it has an adjacent amide group (as in a peptide or a protected amino acid), can cyclize to form a 5(4H)-oxazolone. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of enantiomers.
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additives:
-
Carbodiimide reagents like DCC and EDC are known to cause significant epimerization when used alone.
-
The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives react with the activated carboxylic acid to form an active ester, which is less prone to oxazolone formation.
-
Uronium/aminium reagents that incorporate these additives in their structure, such as HBTU (contains HOBt) and HATU (contains HOAt), generally lead to lower levels of epimerization compared to carbodiimides alone.[10]
-
-
Base Selection: Use of a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine is recommended over stronger, more nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), as stronger bases can promote the abstraction of the alpha-proton from the oxazolone.[11]
-
Reaction Temperature: Keep the reaction temperature low. Activation and coupling should ideally be performed at 0 °C or even lower temperatures to slow down the rate of oxazolone formation and enolization.
-
Pre-activation Time: Minimize the time the carboxylic acid remains in its highly activated state before the addition of the amine nucleophile. A shorter pre-activation time reduces the opportunity for oxazolone formation.
Table 2: Extent of Epimerization with Different Coupling Reagents
| Coupling Reagent | Additive | Base | % Epimerization |
| DCC | None | - | High |
| DCC | HOBt | NMM | Low |
| EDC | HOAt | - | 29.8 |
| DIC | HOAt | - | 4.2 |
| TFFH | - | DIEA | 0.8 |
| TFFH | - | DBDMAP | 0.2 |
Data compiled from various peptide coupling studies and are indicative of relative epimerization potential.[12]
FAQ 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to purify my benzamide derivative from the reaction byproducts. What are the best purification strategies?
Answer:
Effective purification is key to obtaining a high-purity benzamide derivative. The choice of purification method depends on the nature of the impurities.
1. Removal of Coupling Reagent Byproducts:
-
DCC/EDC Byproducts: Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in most organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.
-
HBTU/HATU Byproducts: The byproducts of uronium/aminium reagents are generally water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and/or dilute base (e.g., saturated NaHCO₃ solution).
2. Removal of Unreacted Starting Materials:
-
Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Unreacted Amine: Can be removed by washing the organic layer with a dilute aqueous acid like 1M HCl.
3. Recrystallization:
-
Principle: Recrystallization is an excellent method for purifying solid benzamide derivatives. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent.[13]
-
Solvent Selection: The ideal solvent should dissolve the benzamide derivative well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing benzamides include ethanol, methanol, water, or mixtures thereof.[14][15]
Experimental Protocol: Purification of Benzamide by Recrystallization
-
Transfer the crude benzamide product to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., water or an alcohol-water mixture).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal recovery, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Reaction Pathways and Side Reactions
Caption: Main and side reaction pathways in benzamide synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Mechanism of Epimerization via Oxazolone Formation
Caption: The mechanism of epimerization through oxazolone formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. byjus.com [byjus.com]
- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. famu.edu [famu.edu]
- 15. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Scaling Up the Production of 3-Hydroxy-5-methylbenzamide for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 3-Hydroxy-5-methylbenzamide. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method is a two-step, one-pot synthesis starting from 3-Hydroxy-5-methylbenzoic acid. The carboxylic acid is first converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted in situ with an ammonia source, typically aqueous ammonia or ammonia gas, to form the final amide product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). Therefore, all manipulations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic and should be carefully controlled, especially during the addition of thionyl chloride and the subsequent quenching with ammonia.
Q3: What are the expected yield and purity for this synthesis at a preclinical scale?
A3: With an optimized protocol, yields for the synthesis of this compound can range from 75% to 90%. The purity of the final product after recrystallization is typically greater than 98%, as determined by HPLC analysis.
Q4: Are there any specific storage conditions for this compound?
A4: this compound is a relatively stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
-
Q: My final yield is significantly lower than expected. What are the potential causes?
-
A: Several factors could contribute to a low yield:
-
Incomplete formation of the acyl chloride: The reaction between 3-Hydroxy-5-methylbenzoic acid and thionyl chloride may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or impure thionyl chloride.
-
Side reactions: The phenolic hydroxyl group can potentially react with the acyl chloride intermediate, leading to the formation of polymeric byproducts.
-
Loss during workup and purification: Significant product loss can occur during extraction and recrystallization steps if not performed optimally.
-
Hydrolysis of the acyl chloride: The acyl chloride intermediate is sensitive to moisture. The presence of water in the reaction solvent or from the atmosphere can hydrolyze the acyl chloride back to the carboxylic acid.
-
-
-
Q: How can I improve the yield?
-
A: To improve the yield, consider the following:
-
Ensure complete acyl chloride formation: Monitor the reaction progress by techniques like TLC or IR spectroscopy to ensure the starting carboxylic acid has been fully consumed. You may need to increase the reaction time or temperature slightly.
-
Control reaction temperature: Maintain the recommended temperature throughout the reaction to minimize side reactions.
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acyl chloride.
-
Optimize purification: Carefully perform the extraction and recrystallization steps. For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
-
Issue 2: Impure Final Product
-
Q: My final product shows significant impurities in the HPLC analysis. What are these impurities and how can I remove them?
-
A: Common impurities include:
-
Unreacted 3-Hydroxy-5-methylbenzoic acid: This indicates incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride.
-
Polymeric byproducts: These can form from the reaction of the phenolic hydroxyl group.
-
Side products from thionyl chloride: Depending on the reaction conditions, other chlorinated species might be present.
-
-
To remove these impurities:
-
Recrystallization: This is the most effective method for purifying the final product. Choosing an appropriate solvent system is crucial. A mixture of ethanol and water is often a good starting point.
-
Column chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from impurities.
-
-
Issue 3: Difficulty with Recrystallization
-
Q: The product is not crystallizing out of the solution, or it is oiling out. What should I do?
-
A:
-
Induce crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
-
Adjust solvent system: If the product is "oiling out," it means it is not sufficiently insoluble in the chosen solvent at the lower temperature. You may need to use a more non-polar solvent or a different solvent mixture.
-
Slow cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals.
-
-
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step, one-pot synthesis of this compound from 3-Hydroxy-5-methylbenzoic acid.
Materials:
-
3-Hydroxy-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 3-Hydroxy-5-methylbenzoic acid (1 equivalent) in anhydrous toluene (10 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the suspension at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
-
Amidation:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add aqueous ammonia (5 equivalents) dropwise, ensuring the temperature does not exceed 10°C. A precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Add deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven.
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | 3-Hydroxy-5-methylbenzoic acid |
| Key Reagents | Thionyl chloride, Aqueous Ammonia |
| Solvent | Toluene |
| Reaction Temperature | 80°C (Acyl Chloride Formation) |
| Reaction Time | 2-3 hours (Acyl Chloride Formation) |
| Expected Yield | 75-90% |
| Expected Purity (after recrystallization) | >98% |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield or impure product.
Caption: Key experimental parameters influencing yield and purity.
Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of enhancing the bioavailability of benzamide-based drug candidates.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research.
| Problem | Possible Causes | Suggested Solutions |
| Low aqueous solubility of the benzamide compound. | The inherent crystalline structure and physicochemical properties of the benzamide molecule can lead to poor solubility. | - Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. - Formulation Strategies: Explore the use of amorphous solid dispersions, lipid-based formulations (e.g., SMEDDS), or complexation with cyclodextrins. - Co-crystal Formation: Investigate the formation of co-crystals with highly soluble conformers. |
| Poor permeability across Caco-2 cell monolayers. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), or its physicochemical properties (e.g., high polarity, large molecular size) may hinder passive diffusion. | - Identify Efflux Substrates: Conduct Caco-2 assays in the presence and absence of known efflux pump inhibitors (e.g., verapamil) to determine if your compound is a substrate. - Prodrug Approach: Design a more lipophilic prodrug of the benzamide candidate to enhance passive permeability. The prodrug should be designed to be metabolically cleaved to the active parent drug after absorption. - Structural Modification: Modify the chemical structure to optimize lipophilicity and reduce recognition by efflux transporters. |
| High first-pass metabolism. | The benzamide moiety may be susceptible to extensive metabolism by cytochrome P450 enzymes in the gut wall and liver.[1][2] | - Prodrug Strategy: Design a prodrug that masks the metabolically labile site of the benzamide. - Co-administration with Inhibitors: In preclinical studies, co-administration with a safe inhibitor of the relevant metabolizing enzymes can help elucidate the impact of first-pass metabolism. - Route of Administration: For preclinical in vivo studies, consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism and determine the absolute bioavailability. |
| High variability in in vivo pharmacokinetic data. | This can be due to poor formulation, food effects, or inherent variability in drug absorption and metabolism in the animal model. | - Formulation Optimization: Ensure the formulation is robust and provides consistent drug release. - Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on drug absorption. - Use of Appropriate Animal Models: Select an animal model with gastrointestinal physiology and metabolic pathways that are relevant to humans.[3] |
Frequently Asked Questions (FAQs)
This section addresses common questions related to enhancing the bioavailability of benzamide drug candidates.
1. What are the first steps I should take when my benzamide candidate shows low oral bioavailability?
The first step is to identify the underlying cause. Low bioavailability is often a result of poor solubility, low permeability, extensive first-pass metabolism, or a combination of these factors.[4] A systematic approach involving in vitro assays is recommended. Start by determining the aqueous solubility and dissolution rate of your compound. Subsequently, assess its permeability using a Caco-2 cell assay. In parallel, in vitro metabolic stability assays using liver microsomes can provide insights into potential first-pass metabolism. The results from these initial assessments will guide your strategy for bioavailability enhancement.
2. How can I improve the solubility of my poorly soluble benzamide compound?
Several formulation strategies can be employed to enhance the solubility of benzamide derivatives. These include:
-
Particle size reduction: Techniques like micronization and nanomilling increase the surface-to-volume ratio of the drug, which can improve the dissolution rate.[5]
-
Solid dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly enhance its aqueous solubility and dissolution.[6]
-
Lipid-based formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drug molecules.[5]
-
Co-crystals: Engineering co-crystals with a highly soluble co-former can modify the physicochemical properties of the benzamide drug to improve its solubility.
3. My benzamide compound has good solubility but still shows low bioavailability. What could be the reason?
If solubility is not the limiting factor, the low bioavailability is likely due to poor intestinal permeability or extensive first-pass metabolism.[4] Your compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of the intestinal cells and back into the lumen.[4] Alternatively, it could be rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[1]
4. What is a prodrug strategy and how can it be applied to benzamide-based candidates?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[7][8] For benzamide-based candidates with low permeability, a common prodrug approach is to attach a lipophilic moiety to the molecule to increase its ability to cross the intestinal membrane via passive diffusion. For candidates with high first-pass metabolism, a prodrug can be designed to protect the metabolically vulnerable part of the molecule. Once absorbed, the prodrug is cleaved to release the active benzamide drug.[9]
5. Which in vitro assays are essential for predicting the oral bioavailability of benzamide drug candidates?
Several in vitro assays are crucial for predicting oral bioavailability:
-
Solubility assays: To determine the aqueous solubility of the compound at different pH values.
-
Dissolution testing: To measure the rate at which the drug dissolves from its formulation.
-
Caco-2 permeability assay: This is a widely used cell-based model to assess the intestinal permeability of a drug and to identify if it is a substrate for efflux transporters.[10]
-
Liver microsome stability assay: This assay helps to predict the extent of first-pass metabolism in the liver.
6. What are the common challenges in developing oral formulations for benzamide drugs?
Common challenges include:
-
Poor aqueous solubility and dissolution rate: Many benzamide derivatives are crystalline compounds with low water solubility.[11][12]
-
Low permeability: The physicochemical properties of some benzamides may not be optimal for passive diffusion across the intestinal epithelium.
-
Chemical instability: The amide bond in benzamides can be susceptible to hydrolysis, especially at extreme pH values, which can be a challenge during formulation and storage.
-
Excipient compatibility: Ensuring the compatibility of the benzamide drug with various excipients used in the formulation is crucial for stability and performance.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the optimization of orally bioavailable antileishmanial 2,4,5-trisubstituted benzamides.
Table 1: In Vitro Potency, Solubility, and Microsomal Stability of Selected Benzamide Derivatives [13]
| Compound | EC50 (µM) | Aqueous Solubility (µM) | Microsomal t1/2 (min) |
| 4 | 0.13 | < 0.1 | 15 |
| 79 | 0.66 | 46 | 115 |
EC50: Half-maximal effective concentration against L. mexicana amastigotes. Microsomal t1/2: Half-life in the presence of mouse liver microsomes.
Table 2: Pharmacokinetic Parameters of Benzamide Compound 79 in Mice [13]
| Parameter | Value |
| Oral Bioavailability (F) | 80% |
| Cmax (µM) | 1.5 |
| Tmax (h) | 2 |
| AUC (µM*h) | 8.7 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol provides a general methodology for assessing the intestinal permeability of a benzamide compound using the Caco-2 cell line.[10][14]
Objective: To determine the apparent permeability coefficient (Papp) of a benzamide compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test benzamide compound
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
After the permeability experiment, assess the permeability of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the assay.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For the A-B permeability assessment, add the test benzamide compound (typically at a final concentration of 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For the B-A permeability assessment, add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the benzamide compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is often indicative of active efflux.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: General pathways of oral drug absorption and metabolism.
References
- 1. pharm.umontreal.ca [pharm.umontreal.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. DSpace [cora.ucc.ie]
- 11. Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Hydroxy-5-methylbenzamide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Hydroxy-5-methylbenzamide and its positional isomers. While direct comparative studies on this specific set of isomers are limited, this document synthesizes established structure-activity relationship (SAR) principles from research on related benzamide derivatives to project potential differences in their biological effects. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction to Hydroxy-Methylbenzamide Isomers
Benzamide and its derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. The specific biological activity of a benzamide derivative is highly dependent on the nature and position of substituents on the aromatic ring. In the case of hydroxy-methylbenzamides, the relative positions of the hydroxyl (-OH) and methyl (-CH₃) groups can significantly influence their interaction with biological targets, thereby altering their efficacy and spectrum of activity.
This guide focuses on the comparison of this compound with its key positional isomers, exploring how the arrangement of these functional groups might impact their biological profiles.
Predicted Biological Activity Comparison
Based on established SAR principles for substituted benzamides, the following table provides a hypothetical comparison of the biological activities of this compound and its isomers. It is crucial to note that these are predictions and require experimental validation.
| Compound Name | Structure | Predicted Biological Activity | Rationale based on SAR Principles |
| This compound | Moderate | The meta-position of the hydroxyl group and the meta-position of the methyl group relative to the amide may provide a balance of electronic and steric properties, potentially leading to moderate, broad-spectrum activity. | |
| 2-Hydroxy-3-methylbenzamide | High | The ortho-hydroxyl group can form intramolecular hydrogen bonds with the amide group, influencing conformation and potentially enhancing binding to certain enzymes. The adjacent methyl group could provide favorable steric interactions. Studies on related benzamides suggest that ortho-hydroxy substitution can be critical for certain inhibitory activities. | |
| 2-Hydroxy-4-methylbenzamide | High | Similar to the 2-hydroxy-3-methyl isomer, the ortho-hydroxyl group is likely to be a key determinant of activity. The para-methyl group may further enhance activity by occupying a hydrophobic pocket in the target protein. | |
| 4-Hydroxy-3-methylbenzamide | Moderate to High | The para-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to strong interactions with biological targets. The ortho-methyl group could provide additional binding affinity. | |
| 3-Hydroxy-4-methylbenzamide | Moderate | The meta-hydroxyl and para-methyl substitution pattern may result in a different electronic distribution and steric profile compared to other isomers, potentially leading to a distinct but still significant biological activity. |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the experimental validation and comparison of the biological activities of these isomers.
Enzyme Inhibition Assay (e.g., Histone Deacetylase - HDAC)
Objective: To determine the concentration of the test compound that inhibits 50% of the enzyme's activity (IC₅₀).
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (dissolved in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplate (clear, round-bottom)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density at 600 nm using a plate reader to quantify growth inhibition.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by these compounds and a general workflow for their comparative biological evaluation.
Caption: Hypothetical signaling pathway modulated by hydroxy-methylbenzamide isomers.
Caption: General workflow for the comparative biological evaluation of isomers.
Conclusion
The positional isomerism of this compound is predicted to have a profound impact on its biological activity. Based on established structure-activity relationships, isomers with a hydroxyl group at the ortho position to the amide are anticipated to exhibit potent inhibitory effects on certain enzymes. However, these predictions necessitate rigorous experimental validation. The experimental protocols and workflow outlined in this guide provide a framework for conducting such comparative studies. A thorough investigation into the biological activities of these isomers could unveil novel lead compounds for the development of new therapeutic agents. Future research should focus on the synthesis, purification, and systematic biological evaluation of each isomer to elucidate their precise mechanisms of action and therapeutic potential.
Validating the Mechanism of Action of 3-Hydroxy-5-methylbenzamide as a Putative Lipoxygenase Inhibitor: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of 3-Hydroxy-5-methylbenzamide's hypothesized mechanism of action as a lipoxygenase (LOX) inhibitor. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a proposed investigational workflow. It compares the hypothetical inhibitory profile of this compound with that of a well-characterized, non-selective LOX inhibitor, Nordihydroguaiaretic acid (NDGA).
Introduction
Substituted benzamides are a class of compounds with diverse pharmacological activities. While the precise mechanism of this compound is not yet fully elucidated, the structural motifs present in related benzamide derivatives suggest potential inhibitory activity against enzymes involved in inflammatory pathways, such as lipoxygenases (LOXs).
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other lipid mediators of inflammation.[1][2] Inhibition of the LOX pathway is a therapeutic strategy for a range of inflammatory conditions.[3] This guide details the experimental protocols to investigate the potential of this compound as a LOX inhibitor and compares its hypothetical performance against the established inhibitor, NDGA.
Comparative Analysis of Inhibitory Activity
The following table summarizes the hypothetical inhibitory data for this compound against the known data for the comparator, NDGA, in a lipoxygenase inhibition assay. The values for this compound are placeholders and would be determined experimentally.
| Parameter | This compound (Hypothetical) | Nordihydroguaiaretic Acid (NDGA) (Reference) |
| Target Enzyme | Lipoxygenase (Soybean 15-LOX) | Lipoxygenase (5-LOX, 12-LOX, 15-LOX) |
| IC50 Value | To be determined (µM) | ~0.1 - 10 µM (Varies with LOX isoform)[4] |
| Mechanism of Inhibition | To be determined (e.g., Competitive, Non-competitive) | Non-selective, Redox-active inhibitor |
| In Vitro Assay Platform | Spectrophotometric assay | Spectrophotometric or Fluorometric assays |
Experimental Protocols
To validate the hypothesized mechanism of action, a direct in vitro enzyme inhibition assay is proposed.
In Vitro Lipoxygenase Inhibition Assay
This protocol is adapted from established methods for determining LOX inhibitory activity.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against soybean 15-lipoxygenase.
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
This compound (test compound)
-
Nordihydroguaiaretic acid (NDGA) (positive control)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare a stock solution of linoleic acid substrate. A common concentration is 10 mM in ethanol.
-
Prepare a stock solution of soybean lipoxygenase in the borate buffer. The final concentration in the assay is typically around 100-200 U/mL.[5][6]
-
Prepare stock solutions of this compound and NDGA in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Borate buffer
-
Test compound (this compound) or control (NDGA/DMSO vehicle) at various concentrations.
-
Lipoxygenase enzyme solution.
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate to each well.
-
Immediately measure the change in absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and control.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
Lipoxygenase Signaling Pathway
The following diagram illustrates the simplified lipoxygenase pathway, which is the target of the proposed mechanism of action.
Caption: Hypothesized inhibition of the Lipoxygenase pathway by this compound.
Experimental Workflow for In Vitro LOX Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the LOX inhibitory activity of this compound.
Caption: Workflow for the in vitro lipoxygenase (LOX) inhibition assay.
Conclusion
This guide presents a structured approach to investigate the hypothesized mechanism of action of this compound as a lipoxygenase inhibitor. By following the detailed experimental protocol and using a well-characterized comparator like NDGA, researchers can generate the necessary in vitro data to validate this hypothesis. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the underlying biological context and the practical steps involved in this validation process. Successful validation would position this compound as a potential candidate for further development as an anti-inflammatory agent.
References
- 1. Differential regulation of the eicosanoid biosynthesis pathway in response to Enterocytozoon hepatopenaei infection in Litopenaeus vannamei | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro and In Vivo Effect of Lipoxygenase Pathway Inhibitors Nordihydroguaiaretic Acid and Its Derivative Tetra-O-methyl Nordihydroguaiaretic Acid against Brucella abortus 544 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Hydroxy-5-methylbenzamide analogues. The information is compiled from recent studies and presented to facilitate the rational design of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes.
Structure-Activity Relationship Data
The biological activity of this compound analogues has been primarily investigated in the context of their anti-mycobacterial and histone deacetylase (HDAC) inhibitory activities. The following tables summarize the key findings from these studies, highlighting the impact of structural modifications on potency and selectivity.
Anti-Mycobacterial Activity of Benzamide Analogues
A series of this compound derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The core structure was modified at the C-5 position and the amide functionality to explore the SAR.
| Compound ID | C-5 Substitution | Amide Substitution | IC90 (μM) | HepG2 CC50 (μM) | Selectivity Index (SI) |
| 4b | Methyl | Primary | 0.62 | 33 | 53 |
| 16 | Thiophene | Primary | 0.13 | 39 | 300 |
| 22f | Methyl | Secondary (Methyl) | 0.09 | 25 | 278 |
| 4z | Fluorine | Primary | > 100 | - | - |
| 4za | Difluoromethyl | Primary | > 100 | - | - |
| 4h | 3-Pyridine | Primary | 7.5 | 37 | 5 |
| 4l | 3-Furan | Primary | 0.41 | 40 | 98 |
| 4m | 2-Furan | Primary | 0.58 | 40 | 69 |
| 4o | 3-Thiophene | Primary | 0.35 | 30 | 86 |
| 4p | 2-Thiophene | Primary | 0.2 | 13 | 65 |
Data sourced from a study on benzamides as Mycobacterium tuberculosis QcrB inhibitors.[1]
Key SAR Insights for Anti-Mycobacterial Activity:
-
C-5 Position: Substitution at the C-5 position of the benzamide core is crucial for activity. Electron-rich, smaller substitutions are favored.[1] Electron-withdrawing groups like fluorine and difluoromethyl are poorly tolerated.[1] Heteroaromatic rings such as furan and thiophene at this position lead to potent analogues.[1]
-
Amide Substitution: Secondary amides, such as methyl amides, are more potent than their primary amide counterparts.[1]
HDAC1 Inhibitory Activity of Benzamide Derivatives
A quantitative structure-activity relationship (3D-QSAR) study on a series of benzamide derivatives as HDAC1 inhibitors revealed key structural requirements for potent inhibition.
| Compound | Binding Energy (kcal/mol) | Biological Activity Correlation |
| 36 | -19.1 | Strong |
| 37 | -18.5 | Strong |
| 49 | -24.0 | Strong |
| CPD-60 | -21.2 | Strong |
| CI-994 | -14.4 | Favorable |
| MS275 | -16.1 | Favorable |
Binding energies were calculated using the MM-PBSA method and showed a strong correlation with biological activities.[2]
Key SAR Insights for HDAC1 Inhibition:
-
An increase in electron density around the benzamide ring enhances inhibitory activity.[2]
-
Interaction with Phe150 and Phe205 suggests that an electronegative substituent in the linker region facilitates π-stacking interactions.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound Analogues
A general synthetic route for the preparation of 5-substituted-3-hydroxybenzamide analogues involves the following key steps:
-
Starting Material: The synthesis typically starts from a commercially available substituted 2-hydroxybenzamide. For example, 2-hydroxy-5-methylbenzamide can be used as a starting point.[1]
-
Coupling Reaction: A common method for introducing substituents is the Mitsunobu coupling reaction. For instance, coupling of the hydroxybenzamide with an appropriate alcohol can yield the desired ether-linked analogue.[1]
-
Alternative Coupling: Suzuki-Miyaura coupling reactions can be employed to introduce various aromatic and heteroaromatic moieties at the C-5 position.[1]
-
Amide Modification: Secondary amides can be prepared from the corresponding primary amides through standard N-alkylation procedures.
In Vitro Anti-Mycobacterial Assay
The antimycobacterial activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv strain using the following protocol:
-
Culture Preparation: M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.
-
Assay: The bacterial culture is added to 96-well plates containing the serially diluted compounds. The plates are incubated at 37°C.
-
Measurement of Inhibition: After a defined incubation period (e.g., 7 days), bacterial growth is measured using a suitable method, such as the Microplate Alamar Blue Assay (MABA). The IC90 value, the concentration required to inhibit 90% of bacterial growth, is then determined.[1]
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a human cell line, such as HepG2 (human liver cancer cell line), to determine their selectivity.
-
Cell Culture: HepG2 cells are maintained in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum.
-
Assay: Cells are seeded in 96-well plates and allowed to attach. The cells are then treated with serial dilutions of the test compounds.
-
Measurement of Viability: After an incubation period (e.g., 72 hours), cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 value, the concentration that causes 50% cell death, is calculated.[1]
3D-QSAR and Molecular Docking
Computational studies are often employed to understand the SAR at a molecular level.
-
Dataset Preparation: A dataset of benzamide derivatives with their known biological activities (e.g., IC50 values) is compiled.[2][3]
-
Molecular Modeling: 3D structures of the compounds are generated and optimized.
-
Alignment: The molecules are aligned based on a common scaffold or by docking them into the active site of the target protein.[2]
-
QSAR Model Generation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models that correlate the 3D structural features of the molecules with their biological activity.[2]
-
Molecular Docking: To predict the binding mode and interactions of the compounds with their target protein, molecular docking simulations are performed using software like AutoDock or Schrödinger Suite.[2][3]
Visualizations
The following diagrams illustrate key workflows and relationships in the SAR studies of this compound analogues.
Caption: General experimental workflow for SAR studies.
References
Comparative analysis of synthetic routes to 3-Hydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 3-Hydroxy-5-methylbenzamide, a valuable intermediate in pharmaceutical research. The routes are evaluated based on their starting materials, reaction conditions, and overall efficiency. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Route 1: Amidation of 3-Hydroxy-5-methylbenzoic Acid
This classical approach involves the synthesis of the carboxylic acid precursor followed by its conversion to the primary amide.
Pathway Overview
Caption: Synthesis of this compound from 3,5-Dimethylbenzoic Acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-methylbenzoic Acid
A solution of 3,5-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane) is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by recrystallization.
Step 2: Synthesis of 3-Hydroxy-5-methylbenzoic Acid
3-Bromo-5-methylbenzoic acid is subjected to nucleophilic aromatic substitution using a hydroxide source, such as sodium hydroxide in water, often in the presence of a copper catalyst. The reaction is typically heated to drive it to completion. Acidification of the reaction mixture precipitates the desired 3-hydroxy-5-methylbenzoic acid, which is then collected by filtration and can be purified by recrystallization.
Step 3: Synthesis of this compound
3-Hydroxy-5-methylbenzoic acid is converted to its more reactive acyl chloride derivative by treatment with thionyl chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide. The precipitate of this compound is collected by filtration, washed with cold water, and dried.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 3-Bromo-5-methylbenzoic Acid | 3,5-Dimethylbenzoic Acid | Br₂, FeBr₃ | ~85 |
| 2 | 3-Hydroxy-5-methylbenzoic Acid | 3-Bromo-5-methylbenzoic Acid | NaOH, H₂O, Cu catalyst | ~70 |
| 3 | This compound | 3-Hydroxy-5-methylbenzoic Acid | 1. SOCl₂ 2. NH₄OH | ~80 |
| Overall | This compound | 3,5-Dimethylbenzoic Acid | ~48 |
Synthetic Route 2: From 3,5-Dimethylphenol
This alternative route utilizes a commercially available phenol as the starting material, proceeding through formylation and oxidation to the key carboxylic acid intermediate, followed by amidation.
Pathway Overview
Caption: Synthesis of this compound from 3,5-Dimethylphenol.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethyl-6-hydroxybenzaldehyde
3,5-Dimethylphenol is subjected to a formylation reaction, such as the Duff reaction. This involves heating the phenol with hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid). The reaction introduces a formyl group onto the aromatic ring. The product is isolated by extraction and purified by chromatography.
Step 2: Synthesis of 3-Hydroxy-5-methylbenzoic Acid
The aldehyde obtained in the previous step is oxidized to the corresponding carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate in an alkaline solution. The reaction mixture is heated, and upon completion, the manganese dioxide byproduct is filtered off. Acidification of the filtrate precipitates 3-hydroxy-5-methylbenzoic acid.
Step 3: Synthesis of this compound
The final step is the amidation of 3-hydroxy-5-methylbenzoic acid. This can be achieved using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt). The carboxylic acid is activated in situ, followed by the addition of an ammonia source (e.g., ammonia solution or ammonium chloride with a base) to form the primary amide. The product is then isolated and purified.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 2,4-Dimethyl-6-hydroxybenzaldehyde | 3,5-Dimethylphenol | Hexamethylenetetramine, acid | ~60 |
| 2 | 3-Hydroxy-5-methylbenzoic Acid | 2,4-Dimethyl-6-hydroxybenzaldehyde | KMnO₄ | ~75 |
| 3 | This compound | 3-Hydroxy-5-methylbenzoic Acid | EDC, HOBt, NH₃ | ~85 |
| Overall | This compound | 3,5-Dimethylphenol | ~38 |
Comparative Analysis
| Feature | Synthetic Route 1 | Synthetic Route 2 |
| Starting Material | 3,5-Dimethylbenzoic Acid | 3,5-Dimethylphenol |
| Number of Steps | 3 | 3 |
| Overall Yield | ~48% | ~38% |
| Key Reactions | Bromination, Nucleophilic Aromatic Substitution, Acyl Chloride Formation, Amidation | Formylation, Oxidation, Peptide Coupling Amidation |
| Advantages | Generally higher overall yield. Well-established and robust reactions. | Avoids the use of elemental bromine. Milder conditions for amidation. |
| Disadvantages | Use of hazardous bromine. Thionyl chloride is corrosive and moisture-sensitive. | Lower overall yield. Formylation can sometimes lead to isomeric byproducts. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 provides a higher overall yield and relies on classical, well-understood transformations. However, it involves the use of hazardous reagents like bromine and thionyl chloride, which may require special handling and safety precautions.
-
Route 2 starts from a different commercially available material and avoids the use of elemental bromine. The final amidation step employs modern coupling reagents, which often offer milder reaction conditions and higher selectivity. The lower overall yield is a drawback of this particular pathway.
The choice between these two routes will depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and cost of starting materials. For larger-scale synthesis where yield is a primary concern, Route 1 may be preferable, provided that appropriate safety measures are in place. For smaller-scale synthesis or when avoiding hazardous reagents is a priority, Route 2 presents a suitable alternative.
Efficacy of 3-Hydroxy-5-methylbenzamide versus other known antimicrobial agents
For researchers, scientists, and drug development professionals, a critical step in the evaluation of a novel compound is the rigorous comparison of its bioactivity against established agents. This guide addresses the antimicrobial efficacy of 3-Hydroxy-5-methylbenzamide. However, a comprehensive literature search did not yield specific experimental data on the antimicrobial properties of this compound. Publicly available databases and scientific publications lack studies detailing its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against common pathogens.
While direct data for this compound is not available, the broader class of benzamide derivatives has been the subject of antimicrobial research. Several studies have synthesized and evaluated various substituted benzamides, demonstrating a range of antibacterial and antifungal activities.[1][2][3][4] This suggests that the benzamide scaffold is a viable pharmacophore for the development of new antimicrobial agents.
One recent study on N-benzamide derivatives reported the synthesis and antibacterial activity of several compounds against Bacillus subtilis and Escherichia coli.[4] For instance, one of the more active compounds exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against E. coli and 6.25 μg/mL against B. subtilis.[4]
Comparative Analysis with Known Antimicrobial Agents
Without specific data for this compound, a direct quantitative comparison is not feasible. However, to provide a frame of reference, the following table summarizes the efficacy of common antimicrobial agents against representative Gram-positive and Gram-negative bacteria.
| Antimicrobial Agent | Mechanism of Action | Spectrum of Activity | Typical MIC Range (μg/mL) against S. aureus | Typical MIC Range (μg/mL) against E. coli |
| Penicillin | Inhibits cell wall synthesis | Primarily Gram-positive bacteria | 0.015 - 2 | > 128 (Resistant) |
| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) | 0.12 - 2 | 0.004 - 0.5 |
| Tetracycline | Inhibits protein synthesis (30S ribosome) | Broad-spectrum | 0.25 - 4 | 0.5 - 8 |
| Gentamicin | Inhibits protein synthesis (30S ribosome) | Primarily Gram-negative bacteria | 0.03 - 8 | 0.06 - 4 |
Experimental Protocols for Antimicrobial Susceptibility Testing
The efficacy of an antimicrobial agent is typically determined through standardized in vitro susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Standard antimicrobial agents (for comparison)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution: The test compound and standard antimicrobials are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth and bacteria, no antimicrobial) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a spectrophotometer.
Logical Workflow for Antimicrobial Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the antimicrobial efficacy of a novel compound.
Signaling Pathways in Antimicrobial Action
The specific signaling pathways targeted by this compound are unknown. However, known antimicrobial agents act on various essential bacterial pathways. The diagram below illustrates some of these key targets.
References
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
Cross-Validation of Analytical Methods for 3-Hydroxy-5-methylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical compounds is paramount in drug development and quality control. This guide provides a comparative analysis of three common analytical techniques for the determination of 3-Hydroxy-5-methylbenzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[1] While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[2] GC-MS is a powerful tool for volatile and thermally stable compounds, often requiring derivatization for polar analytes like this compound.
A summary of the performance characteristics for each method is presented in the table below.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.5 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.0005 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.001 µg/mL | 0.01 µg/mL |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[6][7]
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (to be determined)
-
Internal Standard: Precursor Ion > Product Ion (to be determined)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to improve the volatility and thermal stability of this compound.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized analyte.
Cross-Validation of Analytical Methods
When analytical data is generated in different laboratories or using different methods, cross-validation is essential to ensure the comparability of the results.[8][9] A typical cross-validation study involves the analysis of a set of quality control (QC) samples and incurred study samples by both methods or in both laboratories. The results are then statistically compared to assess the equivalence of the methods.[8] The acceptance criterion is often that the percent difference between the results should be within a predefined limit (e.g., ±20%).
This guide provides a framework for the selection and validation of analytical methods for this compound. The choice of the most suitable method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation and cross-validation are critical to ensure the generation of reliable and reproducible data in regulated environments.[10][11]
References
- 1. longdom.org [longdom.org]
- 2. lcms.cz [lcms.cz]
- 3. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 3-Hydroxy-5-methylbenzamide and Related Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the chemical stability of 3-Hydroxy-5-methylbenzamide against structurally related benzamide compounds. Due to a lack of publicly available stability data for this compound, this document outlines a comprehensive experimental protocol based on established methodologies for similar molecules. The included data tables, while illustrative, are based on typical outcomes of forced degradation studies for analogous compounds and serve to model the presentation of actual experimental results.
Introduction to Chemical Stability in Drug Development
The intrinsic chemical stability of a drug candidate is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are an essential component of this assessment, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods. These studies involve subjecting the compound to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its degradation.
This guide focuses on a proposed stability assessment of this compound and compares it with two other benzamide derivatives:
-
Trimethobenzamide: An antiemetic drug containing a benzamide moiety.
-
Zonisamide: An anticonvulsant drug with a sulfonamide group attached to a benzisoxazole ring, which can be considered a bioisostere of the benzamide group.
Comparative Stability Analysis (Illustrative Data)
The following table summarizes hypothetical data from forced degradation studies on this compound, Trimethobenzamide, and Zonisamide. The data represents the percentage of degradation observed under various stress conditions.
| Stress Condition | This compound (% Degradation) | Trimethobenzamide (% Degradation) | Zonisamide (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 12.5 | 8.2 | 15.4[1] |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 18.3 | 25.1[2][3] | 9.8 |
| Oxidative (3% H₂O₂, RT, 24h) | 9.8 | 15.6[2][3] | 5.2 |
| Thermal (80°C, 72h) | 5.2 | 3.1 | 2.1 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 7.6 | 4.5 | 3.7 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Trimethobenzamide and Zonisamide are based on published findings.
Experimental Protocols
The following protocols outline the methodology for conducting forced degradation studies to assess the stability of this compound and its comparators.
3.1. Materials and Methods
-
Test Compounds: this compound, Trimethobenzamide, Zonisamide.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Methanol (HPLC grade), Acetonitrile (HPLC grade), Purified water.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector, pH meter, photostability chamber, oven.
3.2. Preparation of Stock Solutions
Standard stock solutions of each compound (1 mg/mL) are prepared by dissolving the accurately weighed substance in a suitable solvent, typically methanol or a mixture of methanol and water.
3.3. Forced Degradation (Stress Testing) Procedures
Forced degradation studies are performed to evaluate the stability of the drug substance under various stress conditions.[4][5][6][7][8]
-
Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M HCl is added. The mixture is heated at 80°C for 24 hours. After cooling, the solution is neutralized with 0.1 M NaOH and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added. The mixture is heated at 80°C for 24 hours. After cooling, the solution is neutralized with 0.1 M HCl and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ is added. The solution is kept at room temperature for 24 hours. The solution is then diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: The solid drug substance is placed in an oven at 80°C for 72 hours. A sample is then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.
-
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample is then withdrawn, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.
3.4. Analytical Method
The extent of degradation is quantified using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance of the parent drug.
-
Injection Volume: 10-20 µL.
The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard solution.
Visualizing Experimental Workflow and Comparative Logic
4.1. Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
4.2. Logical Framework for Stability Comparison
The diagram below outlines the logical process for comparing the stability of this compound with other compounds.
References
- 1. saudijournals.com [saudijournals.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. biomedres.us [biomedres.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
